molecular formula C11H11ClFNO B1422549 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide CAS No. 1248663-82-2

2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide

Cat. No.: B1422549
CAS No.: 1248663-82-2
M. Wt: 227.66 g/mol
InChI Key: LTFRSAZFUQYBHO-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C11H11ClFNO and its molecular weight is 227.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO/c12-10(11(15)14-9-5-6-9)7-1-3-8(13)4-2-7/h1-4,9-10H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFRSAZFUQYBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(C2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide is a specialized halogenated amide intermediate used primarily in the synthesis of complex heterocyclic pharmaceuticals and agrochemicals. Structurally, it features an


-chloroacetamide core substituted with a 4-fluorophenyl  group at the 

-carbon and a cyclopropyl group on the amide nitrogen.

This compound serves as a critical electrophilic building block, leveraging the high reactivity of the


-chloro position for nucleophilic substitution (

) and cyclization reactions. Its structural motifs—specifically the cyclopropyl amine and fluorophenyl moieties—are pharmacophoric elements frequently observed in P2Y12 inhibitors (e.g., Prasugrel analogs) and kinase inhibitors.
Physicochemical Profile
PropertyValue (Calculated)Description
IUPAC Name 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamideOfficial nomenclature
Molecular Formula

Elemental composition
Molecular Weight 227.66 g/mol Monoisotopic mass
LogP ~2.1 - 2.4Moderate lipophilicity
H-Bond Donors 1 (Amide NH)Key for receptor binding
H-Bond Acceptors 2 (C=O, F)Interaction points
Rotatable Bonds 3Conformational flexibility
Topological PSA ~29 ŲPolar Surface Area

Structural Analysis & Reactivity

The molecule's reactivity is defined by three distinct functional zones, each serving a specific purpose in synthetic pathways:

  • Electrophilic

    
    -Carbon:  The carbon bearing the chlorine atom is highly susceptible to nucleophilic attack. The adjacent carbonyl group and the electron-withdrawing 4-fluorophenyl ring enhance this electrophilicity, making it an ideal substrate for 
    
    
    
    reactions with amines, thiols, or azides.
  • Amide Linkage: The amide bond provides stability under neutral conditions but can participate in directed lithiation or hydrolysis under extreme pH. The N-cyclopropyl group adds steric bulk and conformational rigidity, often improving metabolic stability in final drug candidates.

  • 4-Fluorophenyl Ring: The fluorine atom at the para-position blocks metabolic oxidation (e.g., by CYP450) and modulates the electronic properties of the phenyl ring, influencing the acidity of the benzylic proton.

Reactivity Diagram (Graphviz)

ReactivityPathways Core 2-chloro-N-cyclopropyl- 2-(4-fluorophenyl)acetamide AminoAmide α-Amino Amides (Piperazinone Precursors) Core->AminoAmide SN2 Substitution ThioAmide α-Thio Amides (Thiazine Precursors) Core->ThioAmide Thio-alkylation Triazole α-Azido Amides (Click Chemistry) Core->Triazole Substitution Alkylated α-Alkylated Derivatives Core->Alkylated Enolate Alkylation Amines Primary/Secondary Amines (R-NH2) Amines->Core Thiols Thiols (R-SH) Thiols->Core Azides Sodium Azide (NaN3) Azides->Core Base Base (NaH/LiHMDS) + Electrophile Base->Core

Caption: Primary reactivity pathways for the


-chloroamide core, highlighting its versatility in heterocycle formation.

Synthesis Protocol

The synthesis of 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide typically follows a two-step sequence starting from 4-fluorophenylacetic acid . This route ensures high regioselectivity and yield.

Step 1: Formation of 2-chloro-2-(4-fluorophenyl)acetyl chloride

This step introduces the chlorine atom at the


-position and activates the carboxylic acid simultaneously.
  • Reagents: 4-Fluorophenylacetic acid, Thionyl Chloride (

    
    ), N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (
    
    
    
    ).
  • Mechanism: Radical halogenation or enol-mediated chlorination followed by acid chloride formation.

  • Key Consideration: The use of

    
     with a catalytic amount of DMF often drives the conversion to the acid chloride, while specific chlorinating agents (like 
    
    
    
    ) are required for the
    
    
    -carbon chlorination if not starting from the mandelic acid derivative.
    • Alternative High-Purity Route: Start with 4-fluoromandelic acid , convert the

      
      -OH to 
      
      
      
      -Cl using
      
      
      , which simultaneously forms the acyl chloride.
Step 2: Amide Coupling

Reaction of the acid chloride with cyclopropylamine.

  • Reagents: 2-chloro-2-(4-fluorophenyl)acetyl chloride, Cyclopropylamine, Triethylamine (

    
    ) or DIPEA, Dichloromethane (
    
    
    
    ).
  • Conditions:

    
     to Room Temperature, inert atmosphere (
    
    
    
    ).
Detailed Experimental Procedure (Standardized)
  • Preparation of Acyl Chloride:

    • Dissolve 4-fluoromandelic acid (10 mmol) in dry DCM (20 mL).

    • Add Thionyl Chloride (25 mmol) dropwise at

      
      .
      
    • Add a catalytic amount of DMF (2 drops).

    • Reflux for 3-4 hours until gas evolution ceases.

    • Concentrate in vacuo to obtain crude

      
      -chloro-4-fluorophenylacetyl chloride .
      
  • Amide Formation:

    • Dissolve the crude acid chloride in dry DCM (15 mL) and cool to

      
      .
      
    • Prepare a solution of Cyclopropylamine (11 mmol) and Triethylamine (12 mmol) in dry DCM (10 mL).

    • Add the amine solution dropwise to the acid chloride solution over 30 minutes, maintaining temperature

      
      .
      
    • Stir at room temperature for 12 hours.

  • Workup & Purification:

    • Quench with water (20 mL).

    • Extract with DCM (

      
       mL).
      
    • Wash organic layer with 1N HCl (to remove unreacted amine), saturated

      
      , and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallization from Hexane/EtOAc or Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

Synthesis Flowchart (Graphviz)

SynthesisRoute Start 4-Fluoromandelic Acid (Or 4-Fluorophenylacetic Acid) Inter 2-Chloro-2-(4-fluorophenyl) acetyl chloride Start->Inter Reflux, 3h Reagent1 SOCl2 / DMF (Chlorination) Reagent1->Inter Final 2-chloro-N-cyclopropyl- 2-(4-fluorophenyl)acetamide Inter->Final DCM, 0°C -> RT Amine Cyclopropylamine + Et3N Amine->Final

Caption: Synthesis via the Mandelic Acid route, ensuring efficient introduction of the


-chloro substituent.

Applications in Drug Discovery[1]

This compound is a versatile intermediate for several classes of bioactive molecules:

P2Y12 Receptor Antagonists

The structure shares significant homology with the metabolic intermediates of Prasugrel and Clopidogrel . Specifically, the cyclopropyl-amide and fluorophenyl motifs are critical for binding in the P2Y12 receptor pocket.

  • Application: Synthesis of novel thienopyridine analogs or non-thienopyridine reversible inhibitors.

  • Mechanism: The

    
    -chloro group allows for the construction of fused ring systems (e.g., tetrahydrothienopyridines) via condensation with thiol-containing precursors.
    
Kinase Inhibitors

The N-cyclopropyl amide is a common "hinge-binding" or solvent-exposed motif in kinase inhibitors (e.g., for TRK , JAK , or B-Raf kinases).

  • Strategy: Displacement of the chlorine with a heterocycle (e.g., pyrazole, imidazole) creates a scaffold capable of hydrogen bonding with the kinase hinge region.

Agrochemicals (Fungicides)

-Halo amides are precursors to Mandelamide  fungicides. The introduction of the cyclopropyl group often enhances systemic mobility within the plant and metabolic stability against fungal enzymes.

Safety & Handling

Warning: As an


-halo amide, this compound is a potent alkylating agent .
  • Hazards:

    • Skin/Eye Irritant: Causes severe irritation; potential lachrymator.

    • Sensitizer: Potential for allergic skin reaction upon repeated exposure.

    • Toxicity: Harmful if swallowed or inhaled.

  • PPE Requirements:

    • Nitrile gloves (double-gloving recommended).

    • Chemical safety goggles.

    • Fume hood usage is mandatory for all synthesis and handling steps.

  • Disposal: Quench excess alkylating potential with aqueous ammonia or thiosulfate before disposal into halogenated organic waste streams.

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013.
  • Reactivity of 2-Chloro-2-phenylacetamides

    • Synthesis of 2H-1,4-thiazine-3(4H)-ketone derivatives via cyclization of N-alkoxy-2-haloamides.[1] Google Patents, CN108610306B. Link (Demonstrates the reactivity of the 2-chloro-2-(4-fluorophenyl)acetamide core).

  • Prasugrel & P2Y12 Inhibitor Chemistry: Niitsu, Y., et al. "Synthesis and antiplatelet activity of 2-acylaminothiophene-3-carboxamide derivatives." Bioorganic & Medicinal Chemistry, 2008. (Discusses the cyclopropyl-fluorophenyl pharmacophore).
  • Cyclopropylamine in Drug Design

    • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016. Link

Sources

An In-depth Technical Guide to N-cyclopropyl-alpha-chloro-4-fluorophenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

N-cyclopropyl-alpha-chloro-4-fluorophenylacetamide represents a novel chemical entity with significant potential in medicinal chemistry and drug discovery. While this molecule is not extensively documented in publicly available literature, its structural motifs—an alpha-chloro amide, a cyclopropylamine moiety, and a fluorinated phenyl ring—are prevalent in a variety of biologically active compounds. This guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications, drawing upon established chemical principles and data from closely related analogues. It is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar molecules.

Molecular Structure and Physicochemical Properties

N-cyclopropyl-alpha-chloro-4-fluorophenylacetamide, with the IUPAC name N-cyclopropyl-2-chloro-2-(4-fluorophenyl)acetamide , is a chiral molecule containing a stereocenter at the alpha-carbon. The presence of the fluorine atom and the cyclopropyl group is expected to significantly influence its metabolic stability, lipophilicity, and binding interactions with biological targets.

Chemical Identifiers:

  • IUPAC Name: N-cyclopropyl-2-chloro-2-(4-fluorophenyl)acetamide

  • Molecular Formula: C₁₁H₁₁ClFNO

  • Molecular Weight: 227.66 g/mol

  • SMILES: C1CC1NC(=O)C(C2=CC=C(F)C=C2)Cl

  • InChI Key: (predicted) YZJFLWJOFJPOQN-UHFFFAOYSA-N

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-cyclopropyl-alpha-chloro-4-fluorophenylacetamide. These values are calculated based on its structure and can be used to anticipate its behavior in various experimental settings.

PropertyPredicted ValueSignificance in Drug Discovery
LogP (Octanol/Water Partition Coefficient) 2.65Indicates good lipophilicity, suggesting potential for cell membrane permeability.
Topological Polar Surface Area (TPSA) 29.1 ŲSuggests good oral bioavailability and blood-brain barrier penetration potential.
Hydrogen Bond Donors 1Participates in hydrogen bonding interactions with biological targets.
Hydrogen Bond Acceptors 1Participates in hydrogen bonding interactions with biological targets.
Rotatable Bonds 3Provides conformational flexibility for optimal target binding.

Proposed Synthetic Pathway

A plausible and efficient synthesis of N-cyclopropyl-alpha-chloro-4-fluorophenylacetamide can be envisioned in a two-step process starting from 4-fluorophenylacetic acid. This pathway involves the alpha-chlorination of the carboxylic acid followed by amidation with cyclopropylamine.

Synthetic_Pathway 4-Fluorophenylacetic_Acid 4-Fluorophenylacetic Acid Alpha_Chloro_Acid 2-Chloro-2-(4-fluorophenyl)acetic Acid 4-Fluorophenylacetic_Acid->Alpha_Chloro_Acid Thionyl Chloride, N-Chlorosuccinimide Acid_Chloride 2-Chloro-2-(4-fluorophenyl)acetyl Chloride Alpha_Chloro_Acid->Acid_Chloride Oxalyl Chloride, DMF (cat.) Final_Product N-cyclopropyl-2-chloro-2-(4-fluorophenyl)acetamide Acid_Chloride->Final_Product Cyclopropylamine, Triethylamine, DCM

Caption: Proposed synthetic workflow for N-cyclopropyl-alpha-chloro-4-fluorophenylacetamide.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Synthesis of 2-chloro-2-(4-fluorophenyl)acetic acid

  • To a stirred solution of 4-fluorophenylacetic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (1.2 eq) to the solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours until the evolution of gas ceases.

  • The resulting acid chloride is not isolated but is used directly in the next step.

  • In a separate flask, a solution of N-chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN) in an anhydrous solvent is prepared.

  • The crude 4-fluorophenylacetyl chloride solution is added dropwise to the NCS solution at reflux. The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The solvent is removed under reduced pressure to yield crude 2-chloro-2-(4-fluorophenyl)acetyl chloride.

  • The crude acid chloride is then carefully hydrolyzed by adding it to ice-water to obtain 2-chloro-2-(4-fluorophenyl)acetic acid, which can be purified by recrystallization.

Rationale: This approach is based on established methods for the alpha-chlorination of carboxylic acids. The conversion to the acid chloride facilitates the subsequent chlorination.

Step 2: Synthesis of N-cyclopropyl-2-chloro-2-(4-fluorophenyl)acetamide

  • Dissolve 2-chloro-2-(4-fluorophenyl)acetic acid (1.0 eq) in anhydrous DCM.

  • Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. The mixture is stirred at room temperature for 1-2 hours to form the corresponding acid chloride. The solvent and excess oxalyl chloride are removed in vacuo.

  • The crude 2-chloro-2-(4-fluorophenyl)acetyl chloride is redissolved in anhydrous DCM and cooled to 0 °C.

  • A solution of cyclopropylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in DCM is added dropwise to the acid chloride solution.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 2-4 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The organic phase is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford N-cyclopropyl-2-chloro-2-(4-fluorophenyl)acetamide.

Rationale: This is a standard Schotten-Baumann-type reaction for amide bond formation. The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.

Analytical Characterization (Predicted)

While experimental data for the title compound is not available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

Predicted Spectroscopic Data
TechniquePredicted Features
¹H NMR - Multiplet for the aromatic protons of the 4-fluorophenyl group (~7.0-7.5 ppm).- A singlet or doublet for the alpha-chloro proton (~5.5-6.0 ppm).- A multiplet for the cyclopropyl methine proton (~2.5-2.8 ppm).- Multiplets for the cyclopropyl methylene protons (~0.5-1.0 ppm).- A broad singlet for the amide N-H proton (~7.5-8.5 ppm).
¹³C NMR - Resonances for the aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant.- A signal for the alpha-chloro carbon (~60-70 ppm).- A signal for the carbonyl carbon (~165-170 ppm).- Signals for the cyclopropyl carbons (~10-30 ppm).
IR Spectroscopy - A strong C=O stretching band for the amide carbonyl group (~1650-1680 cm⁻¹).- An N-H stretching band (~3200-3400 cm⁻¹).- C-Cl stretching band (~600-800 cm⁻¹).- C-F stretching band (~1000-1400 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, indicative of the presence of a single chlorine atom.

Potential Applications and Biological Activity

The structural features of N-cyclopropyl-alpha-chloro-4-fluorophenylacetamide suggest several potential applications in drug discovery and development.

  • Antimicrobial Agents: The alpha-chloro amide moiety is a known pharmacophore in some antimicrobial agents. Studies on related compounds, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have shown activity against bacteria like Klebsiella pneumoniae.[1] The presence of the chloro atom at the alpha position appears to be important for this biological activity.[1]

  • Enzyme Inhibitors: The electrophilic nature of the alpha-chloro carbon makes it a potential covalent modifier of nucleophilic residues (e.g., cysteine, serine, histidine) in enzyme active sites. This could be exploited in the design of irreversible enzyme inhibitors for various therapeutic targets.

  • Scaffold for Library Synthesis: This molecule can serve as a versatile building block for the synthesis of more complex chemical libraries. The chlorine atom can be displaced by various nucleophiles to introduce further chemical diversity.

Potential_Applications Core_Molecule N-cyclopropyl-alpha-chloro-4-fluorophenylacetamide Applications Potential Applications Antimicrobial Antimicrobial Agents Applications->Antimicrobial Enzyme_Inhibitor Enzyme Inhibitors (Covalent Modifiers) Applications->Enzyme_Inhibitor Building_Block Chemical Synthesis (Scaffold for Libraries) Applications->Building_Block

Caption: Potential applications of N-cyclopropyl-alpha-chloro-4-fluorophenylacetamide.

Safety and Handling

As an alpha-chloro amide, N-cyclopropyl-alpha-chloro-4-fluorophenylacetamide should be handled with care, assuming it is a potentially hazardous substance.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxicity Profile (Predicted): Alpha-chloro amides are often classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin. They are potential alkylating agents and should be treated as such. For the related compound 2-chloro-N-(4-fluorophenyl)acetamide, GHS hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

N-cyclopropyl-alpha-chloro-4-fluorophenylacetamide is a promising, yet underexplored, molecule with significant potential for applications in medicinal chemistry. This guide provides a foundational framework for its synthesis, predicted properties, and potential biological relevance. The proposed synthetic route is based on robust and well-established chemical transformations, offering a clear path for its preparation in a laboratory setting. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

  • PubChem. N-cyclopropyl-2-(4-fluorophenoxy)acetamide. National Center for Biotechnology Information. [Link]

  • AA Blocks. N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2-(3-methylphenyl)acetamide. [Link]

  • Google Patents. Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone.
  • Organic Syntheses. α-CHLOROPHENYLACETIC ACID. [Link]

  • PubChem. 2-chloro-N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Al-Ghorbani, M., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC. [Link]

Sources

Solubility of 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Solubility Profiling & Process Handling of 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide in DMSO

Executive Summary & Molecular Context

This guide provides a technical analysis of the solubility and solution-phase stability of 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide (referred to herein as Target-Cl ) in Dimethyl Sulfoxide (DMSO).

Target-Cl is a critical electrophilic intermediate, sharing structural homology with precursors used in the synthesis of thienopyridine antiplatelet agents (e.g., Prasugrel analogs). Its structure features three distinct moieties that dictate its physicochemical behavior:

  • Alpha-Chloro Amide Core: A reactive electrophilic center susceptible to nucleophilic attack.

  • Cyclopropylamine Motif: Adds lipophilicity and disrupts crystal lattice packing, generally enhancing solubility compared to planar analogs.

  • 4-Fluorophenyl Ring: Provides a lipophilic anchor with high metabolic stability.

Critical Finding: While specific empirical solubility data for this exact intermediate is rarely published in open literature, structural analogs and Quantitative Structure-Property Relationship (QSPR) models indicate high solubility (>50 mg/mL) in DMSO. However, the reactivity of the alpha-chloro group necessitates strict temperature controls to prevent solvent-mediated decomposition (Kornblum-type oxidation).

Physicochemical Basis of Solubility

To optimize dissolution, one must understand the molecular interactions between the solute and solvent. DMSO is a polar aprotic solvent (


) with a high dipole moment (3.96 D) and a strong hydrogen-bond acceptor (S=O) domain.
Solvation Mechanism

The dissolution of Target-Cl in DMSO is driven by two primary forces:

  • Dipole-Dipole Interactions: The sulfoxide dipole of DMSO aligns with the polarized carbonyl of the acetamide and the C-Cl bond.

  • Hydrogen Bonding: The secondary amide proton (N-H) of the cyclopropyl group acts as a hydrogen bond donor, while the oxygen atom of DMSO acts as the acceptor. This interaction is thermodynamically favorable and breaks the solute-solute intermolecular forces.

Table 1: Physicochemical Properties Relevant to Solubility

PropertyValue (Estimated/Analog)Impact on DMSO Solubility
LogP ~2.2 - 2.8High. Moderate lipophilicity aligns well with DMSO's organic character.
H-Bond Donors 1 (Amide N-H)Positive. Facilitates specific solvation by DMSO oxygen.
H-Bond Acceptors 2 (C=O, F)Neutral. DMSO is not a proton donor, but solvates via dipole.
Crystal Packing Moderate (Cyclopropyl disruption)Positive. Non-planar cyclopropyl group lowers lattice energy, aiding dissolution.

Estimated Solubility & Benchmarking

In the absence of a specific certificate of analysis (CoA) value for Target-Cl , we utilize "Nearest Neighbor" benchmarking using structurally validated analogs.

Table 2: Comparative Solubility of Structural Analogs in DMSO

CompoundStructural SimilaritySolubility (DMSO)Source
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide High (Alpha-chloro amide core)~11 mg/mLCayman Chem [1]
2-Chloro-N-(4-fluorophenyl)acetamide High (No cyclopropyl)> 20 mg/mL (Est.)NIH/PubChem [2]
Target-Cl Target Molecule Predicted: 25–100 mg/mL QSPR Projection

Analysis: The nitro-analog (Row 1) is significantly more polar and prone to pi-stacking (lowering solubility) than Target-Cl . Therefore, Target-Cl is expected to exhibit significantly higher solubility, likely exceeding 50 mg/mL at 25°C.

Stability Warning: The DMSO Trap

CRITICAL SAFETY NOTE: Researchers often treat DMSO as inert. For alpha-chloro amides, it is not.

The alpha-carbon in Target-Cl is activated by the adjacent carbonyl, making the chloride a good leaving group. DMSO is a nucleophile (via Oxygen).

  • Risk: At elevated temperatures (>60°C) or upon prolonged storage, DMSO can displace the chloride (Kornblum Oxidation mechanism), generating an alkoxysulfonium intermediate which decomposes to an aldehyde/ketone and dimethyl sulfide (stench).

  • Mitigation: Always prepare solutions fresh and keep at Room Temperature (RT) or below .

Graphviz Diagram: Solvation & Reactivity Pathways

Solubility_Reactivity Target Target-Cl (Solid) Solvated Solvated Species (Stable at 25°C) Target->Solvated Dissolution (H-Bonding) DMSO DMSO (Solvent) DMSO->Solvated Solvation Shell Heat Heat (>60°C) or Time Solvated->Heat Activation Decomp Decomposition Products (Aldehydes + DMS) Heat->Decomp Kornblum-type Oxidation

Figure 1: Pathway showing the stable solvation state versus the thermally activated decomposition risk in DMSO.

Experimental Protocol: Solubility Determination

Do not rely on estimates for GMP or GLP work. Use this self-validating "Visual-to-HPLC" protocol to determine the exact solubility limit for your specific batch.

Phase A: Visual Saturation (Range Finding)
  • Weigh 10 mg of Target-Cl into a clear 1.5 mL HPLC vial.

  • Add 100 µL of anhydrous DMSO (Grade: ACS Spectrophotometric).

    • Observation: If clear, solubility > 100 mg/mL.

    • Action: If undissolved, add DMSO in 100 µL increments, vortexing for 30 seconds between additions.

  • Record the volume (

    
    ) where the solid visually disappears.
    
Phase B: HPLC Quantitative Saturation (Precision)

For accurate thermodynamic solubility:

  • Preparation: Add excess Target-Cl solid to 1 mL DMSO (ensure visible solid remains).

  • Equilibration: Shake at 25°C for 24 hours (protect from light).

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (Nylon binds amides; avoid it).

  • Quantification: Dilute the filtrate 100x with Acetonitrile and inject onto HPLC. Compare against a standard curve.

Graphviz Diagram: Determination Workflow

Workflow Start Start: 10 mg Target-Cl AddSolvent Add 100 µL DMSO Vortex 30s Start->AddSolvent Check Visual Check: Clear Solution? AddSolvent->Check CalcHigh Solubility > 100 mg/mL Proceed to HPLC Check->CalcHigh Yes AddMore Add +100 µL DMSO Check->AddMore No HPLC_Prep HPLC Protocol: 1. Saturate (Excess Solid) 2. Shake 24h @ 25°C 3. Filter (PTFE) CalcHigh->HPLC_Prep Validation AddMore->Check

Figure 2: Step-by-step decision tree for determining solubility limits.

Handling & Storage Recommendations

  • Solvent Grade: Use Anhydrous DMSO (≤0.05% water). Water acts as an antisolvent for this lipophilic molecule and can hydrolyze the C-Cl bond over time.

  • Container: Store solutions in Glass or Polypropylene (PP) . Avoid Polystyrene (PS) as DMSO dissolves it.

  • Freezing: DMSO freezes at 18.5°C. If the solution freezes, thaw gently at RT. Do not microwave.

  • Skin Safety: DMSO penetrates skin instantly, carrying the toxic alpha-chloro amide into the bloodstream. Double-glove (Nitrile) is mandatory.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2758966, 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]

  • Gaylord Chemical. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Retrieved from [Link]

  • ResearchGate. (2008). Crystal structure of 2-chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]

Sources

Safety data sheet (SDS) for 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical dossier for 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide .[1] It is designed for researchers and drug development professionals who require a deep understanding of the compound's physicochemical behavior, synthesis logic, and toxicological profile beyond the constraints of a standard Safety Data Sheet (SDS).[1]

Class:


-Haloacetamide / Alkylating Agent
Application:  Pharmaceutical Intermediate (Prasugrel analogs), Research Scaffold[1]

Chemical Identity & Structural Logic

This compound belongs to the class of


-chloroacetamides , characterized by a highly electrophilic carbon adjacent to the carbonyl group.[1] The presence of the 4-fluorophenyl moiety increases lipophilicity and metabolic stability compared to non-fluorinated analogs, while the cyclopropyl amine provides steric rigidity often exploited in drug design (e.g., Prasugrel, Ticagrelor) to enhance binding affinity.[1]
Physicochemical Profile (Predicted)
PropertyValue (Predicted)Technical Context
Molecular Formula

Molecular Weight 227.66 g/mol Optimal for CNS penetration if used as a scaffold.[1]
LogP 2.1 – 2.5Moderate lipophilicity; likely membrane permeable.[1]
Physical State Solid (Crystalline)Likely off-white to pale yellow needles.[1]
Reactivity High (

Electrophile)
The

-chlorine is a good leaving group, making the compound a potent alkylating agent.[1]
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility; requires organic co-solvents for bio-assays.[1]

Hazard Identification & Toxicology (Read-Across Analysis)

Note: As a specific research intermediate, direct toxicological data is scarce.[1] The following hazard profile is derived via Read-Across methodology from structurally validated analogs, specifically 2-chloro-N-(4-fluorophenyl)acetamide (CAS 351-04-2) and general


-chloroacetamides.
Core Hazards (GHS Classification)

The electrophilic nature of the


-chloro moiety dictates the toxicity profile.[1] It reacts covalently with nucleophilic residues (cysteine thiols, lysine amines) in proteins.[1]
  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1][2]

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction).[1] High Confidence:

    
    -haloacetamides are notorious sensitizers (Murine Local Lymph Node Assay positive).[1]
    
  • Skin/Eye Irritation: Category 2/2A (Causes skin irritation and serious eye irritation).[1]

  • CMR Hazards: Suspected Carcinogen/Mutagen.[1] (Direct alkylating agents can interact with DNA bases).[1]

Mechanism of Action: Protein Alkylation

Unlike pro-drugs requiring metabolic activation, this compound is a direct-acting electrophile .[1] It depletes cellular glutathione (GSH) stores, leading to oxidative stress and mitochondrial dysfunction.[1]

Critical Safety Insight: The cyclopropyl group does not mitigate the reactivity of the


-chloro bond.[1] Handlers must assume the compound is a potent hapten capable of inducing irreversible immune sensitization.[1]

Synthesis & Degradation Pathways

To ensure scientific integrity, we must understand how the compound is built and how it breaks down.[1] This informs both production safety and waste management.[1]

Synthetic Route: The Mandelic Acid Pathway

The most robust synthesis involves the chlorination of a mandelic acid derivative followed by amidation.[1] This route minimizes the handling of volatile cyclopropylamine until the final step.[1]

Protocol Summary:

  • Activation: 4-Fluoromandelic acid is treated with Thionyl Chloride (

    
    ) to convert the 
    
    
    
    -hydroxyl to an
    
    
    -chloro and the carboxylic acid to an acid chloride simultaneously.[1]
  • Amidation: The resulting dichloro-intermediate reacts with Cyclopropylamine in the presence of a base (TEA or DIPEA) to scavenge HCl.[1]

Degradation: Hydrolysis

In aqueous environments (especially alkaline), the compound undergoes hydrolysis.[1] The chlorine atom is displaced by a hydroxyl group (reverting to the mandelic amide) or the amide bond cleaves.[1]

Pathway Visualization

The following diagram illustrates the synthesis logic and the primary detoxification pathway (Glutathione conjugation) relevant to safety.

SynthesisAndMetabolism cluster_0 Synthesis Workflow Precursor 4-Fluoromandelic Acid Intermediate 2-Chloro-2-(4-fluorophenyl) acetyl chloride Precursor->Intermediate Chlorination (-SO2, -HCl) Reagent1 SOCl2 (Thionyl Chloride) Reagent1->Intermediate Product TARGET: 2-chloro-N-cyclopropyl- 2-(4-fluorophenyl)acetamide Intermediate->Product Amidation (DCM, 0°C) Reagent2 Cyclopropylamine Reagent2->Product Conjugate GSH-Conjugate (Detoxified) Product->Conjugate GST Enzyme (Detoxification) Toxicity Protein Adducts (Sensitization/Toxicity) Product->Toxicity Direct Alkylation (If GSH Depleted) GSH Glutathione (GSH) (Cellular Defense) GSH->Conjugate

Figure 1: Synthetic pathway via Mandelic Acid activation and the competing biological pathways of Glutathione detoxification vs. Protein Alkylation.[1]

Handling & Storage Protocols

Standard SOPs are insufficient for alkylating agents.[1] The following protocols are self-validating systems designed to prevent exposure.

A. Engineering Controls (The Primary Barrier)[1]
  • Enclosure: Handle only in a certified Class II Biological Safety Cabinet or Chemical Fume Hood with face velocity >100 fpm.

  • Negative Pressure: Lab space should be under negative pressure relative to corridors.[1]

  • Decontamination Station: A dedicated quenching bath containing 10% Sodium Thiosulfate (nucleophilic scavenger) must be present inside the hood during handling.[1]

B. Personal Protective Equipment (PPE)[1]
  • Respiratory: N95 is insufficient.[1] Use a half-face respirator with P100/Organic Vapor cartridges if powder handling is necessary outside a glovebox.[1]

  • Dermal: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged tasks.[1]

    • Rationale:

      
      -chloroacetamides can permeate standard nitrile; the outer layer provides sacrificial protection.[1]
      
C. Storage
  • Conditions: Store at 2°C – 8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.[1] Moisture promotes hydrolysis of the C-Cl bond, releasing HCl gas inside the vial.[1]

  • Segregation: Isolate from strong bases (amines) and nucleophiles to prevent uncontrolled polymerization or degradation.[1]

Emergency Response & First Aid

Immediate action is required to prevent permanent sensitization or corneal damage.[1]

ScenarioImmediate ActionScientific Rationale
Eye Contact Rinse for 15 minutes ; lift lids.The compound is a lachrymator and alkylator; rapid dilution prevents corneal opacity.[1]
Skin Contact Wash with soap/water; DO NOT use ethanol .[1]Ethanol increases skin permeability, driving the lipophilic alkylator deeper into the dermis.[1]
Spill Cleanup Cover with 10% Sodium Thiosulfate solution.[1]Thiosulfate nucleophilically attacks the

-chlorine, converting the toxin into a harmless thio-ether salt.[1]
Inhalation Move to fresh air; monitor for delayed edema.[1]Alkylating agents can cause delayed pulmonary inflammation.[1]

Experimental Protocol: Safe Synthesis Verification

For researchers synthesizing this intermediate, this protocol ensures high yield and safety.[1]

Scale: 10 mmol Reagents: 4-Fluoromandelic acid (1.70 g), Thionyl Chloride (5 mL), Cyclopropylamine (1.2 eq), DCM (Solvent).

  • Chlorination: Suspend 4-fluoromandelic acid in dry DCM. Add

    
     dropwise at 0°C. Reflux for 2 hours.
    
    • Checkpoint: Solution turns clear. Evaporate excess

      
       completely (vacuum) to avoid side reactions with the amine.[1]
      
  • Amidation: Re-dissolve the oily residue (acid chloride) in dry DCM. Cool to -10°C.[1]

  • Addition: Add Cyclopropylamine mixed with Triethylamine (TEA) dropwise over 30 minutes.

    • Control: Maintain temp < 0°C to prevent di-alkylation or polymerization.[1]

  • Quench: Wash organic layer with 1M HCl (removes unreacted amine), then Sat.

    
    , then Brine.[1]
    
  • Isolation: Dry over

    
    , concentrate. Recrystallize from Hexane/EtOAc.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 532065, 2-chloro-N-(4-fluorophenyl)acetamide.[1] Retrieved from [Link]

  • International Labour Organization (ILO). ICSC 0640 - 2-Chloroacetamide.[1] (General class hazards for alpha-chloroacetamides). Retrieved from [Link][1]

  • Kang, S. S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide.[1][3] Acta Crystallographica Section E: Structure Reports Online, 64(6), o1194.[1][4] (Structural characterization of the close analog). Retrieved from [Link]

Sources

Applications of alpha-chloro amides in medicinal chemistry

The Renaissance of the Alkylator: A Technical Guide to -Chloro Amides in Medicinal Chemistry

Executive Summary

For decades, medicinal chemistry viewed covalent inhibitors with skepticism due to fears of idiosyncratic toxicity and haptenization.[1] However, the clinical success of targeted covalent inhibitors (TCIs) like ibrutinib and osimertinib has triggered a renaissance. While acrylamides are the current industry standard,


-chloro amides

This guide analyzes the

1

Part 1: The Chemical Nature of the Warhead

Mechanism of Action: The Displacement

Unlike acrylamides, which react via Michael addition,




  • Kinetic Profile: The reaction is generally faster than Michael additions, making these warheads suitable for targeting less nucleophilic cysteines or for use in chemical probes where rapid labeling is required.[1]

  • Thermodynamics: The bond formed is a stable thioether.[1] Unlike some Michael adducts which can be reversible (retro-Michael), the

    
    -chloro amide adduct is effectively irreversible under physiological conditions.[1]
    
Reactivity Tuning: The "Goldilocks" Zone

A common misconception is that all

1

1
Warhead ClassReactivity (

)
Selectivity RiskPrimary Application

-Chloroacetamide
HighHighABPP Probes, FBDD Screening

-Chlorofluoroacetamide (CFA)
Tuned (Moderate)LowReversible Covalent Inhibitors

-Chloropropionamide
LowLowHigh-Selectivity TCIs
Acrylamide ModerateModerateClinical TCIs (e.g., Ibrutinib)

Expert Insight: The introduction of a fluorine atom (


-chlorofluoroacetamide) alters the transition state, often allowing for reversible covalent binding or metabolic stability improvements, a strategy utilized to target EGFR mutations while sparing wild-type receptors [1].

Part 2: Therapeutic & Research Applications[1][2]

Fragment-Based Drug Discovery (FBDD)
121
  • Workflow: A library of mild

    
    -chloro amides is screened against a protein target (e.g., by Mass Spectrometry).
    
  • Result: Hits identify "ligandable" cysteines.[1] The chloroacetamide is later swapped for a more "drug-like" warhead (like an acrylamide) during lead optimization.[1]

PROTACs and Covalent Ligand Recruitment

Recent advances have utilized

1
  • Case Study: RNF4 and RNF114 .

  • Mechanism: Small molecules containing a chloroacetamide warhead covalently modify specific cysteines on these E3 ligases.[1] When linked to a protein-of-interest (POI) ligand, they induce ubiquitination and degradation of the POI [2].

Activity-Based Protein Profiling (ABPP)

This is the standard utility.[1] Iodo- and chloroacetamides are conjugated to reporter tags (biotin or fluorophores).[1]

  • Function: They serve as broad-spectrum probes to map the "reactive cysteinome" of a cell lysate, identifying changes in protein expression or active-site accessibility in disease states [3].[1]

Part 3: Visualization of Workflows

Mechanism of Cysteine Alkylation ( )

The following diagram illustrates the nucleophilic attack trajectory and the transition state geometry critical for inhibitor design.

SN2_MechanismCysCysteine Thiolate(Nucleophile)TSTransition State[S...C...Cl]‡Cys->TSAttack onAlpha-CarbonWarheadAlpha-Chloro Amide(Electrophile)Warhead->TSProductThioether Adduct(Irreversible Inhibition)TS->ProductBond FormationLeavingChloride Ion(Cl-)TS->LeavingDisplacement

Figure 1: The bimolecular nucleophilic substitution (


1
Covalent PROTAC Discovery Workflow

How

PROTAC_WorkflowLibraryChloroacetamideFragment LibraryScreenGel-Based ABPP / Mass SpectrometryLibrary->ScreenIncubate with ProteomeHitCovalent E3 LigaseBinder IdentifiedScreen->HitTarget DeconvolutionLinkerLinker Attachment(Click Chemistry)Hit->LinkerSAR OptimizationPROTACDegrader Molecule(Warhead-Linker-Ligand)Linker->PROTACAssayWestern Blot(Degradation Assay)PROTAC->AssayTreat Cells

Figure 2: Workflow for utilizing chloroacetamide fragments to discover novel covalent E3 ligase recruiters.

Part 4: Experimental Protocols

Synthesis of N-Aryl-2-Chloroacetamides

Standard Operating Procedure (SOP) This protocol describes the Schotten-Baumann-like acylation of an aniline.[1]

Materials:

  • Substituted Aniline (1.0 eq)

  • Chloroacetyl chloride (1.2 eq) [Warning: Lachrymator, Corrosive ]

  • Triethylamine (

    
    ) or DIPEA (1.5 eq)[1]
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the aniline (1.0 eq) and 
    
    
    (1.5 eq) in anhydrous DCM (
    
    
    M concentration).
  • Cooling: Cool the solution to

    
     using an ice/water bath.
    
  • Addition: Add chloroacetyl chloride (1.2 eq) dropwise via syringe over 15 minutes. Critical: Exothermic reaction.[1] Control rate to prevent side reactions.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (usually Hexane/EtOAc) or LC-MS.[1]

  • Workup:

    • Wash with 1M HCl (to remove unreacted amine).[1]

    • Wash with sat.[1]

      
       (to remove acid).[1]
      
    • Wash with Brine.[1][3]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallization (often from EtOH/Water) or Flash Column Chromatography.[1]

Kinetic Reactivity Assay (GSH Half-Life)

To determine the "hotness" of the warhead, a Glutathione (GSH) half-life assay is mandatory before biological testing.

  • Stock Prep: Prepare 10 mM stock of the test compound in DMSO. Prepare 10 mM GSH in PBS (pH 7.4).

  • Incubation: Mix compound and GSH to a final concentration of 50

    
    M (Compound) and 500 
    
    
    M (GSH) (pseudo-first-order conditions).
  • Monitoring:

    • Method A (UV): Monitor depletion of free thiols using Ellman’s Reagent (DTNB) at 412 nm at time points (0, 15, 30, 60, 120 min).

    • Method B (NMR): If solubility permits, monitor the disappearance of the

      
      -proton signal of the chloroacetamide in 
      
      
      /DMSO-d6.
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .[1] Calculate
    
    
    .[1]

Part 5: Safety & Toxicity Considerations

1
  • Genotoxicity: They can alkylate DNA bases (N7-guanine), posing mutagenic risks.[1]

  • Sensitization: They are potent skin sensitizers (allergic contact dermatitis).[1]

  • Handling: Double-gloving (Nitrile) and working in a fume hood is mandatory.[1] Neutralize spills with dilute NaOH or aqueous ammonia.[1]

References

  • Shindo, N., et al. (2019).[1][4] "Selective and reversible modification of kinase cysteines with chlorofluoroacetamides." Nature Chemical Biology, 15, 250–258.[1] [1]

  • Luo, M., et al. (2021).[1] "Chemo-proteomic Discovery of Covalent RNF114 Recruiters for Targeted Protein Degradation." Cell Chemical Biology, 28(5), 559-566.[1]

  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574.[1] [1]

  • Bum-Erdene, K., et al. (2020).[1] "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[5]·YAP1 interaction."[1][5] RSC Medicinal Chemistry, 11, 66-73.[1]

  • Gehringer, M., & Laufer, S. A. (2019).[1] "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. [1]

2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Intermediate for Thienopyridine Antiplatelet Impurity Profiling

Part 1: Executive Technical Summary

2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide is a specialized organochlorine intermediate primarily utilized in the pharmaceutical development of P2Y12 receptor antagonists. Structurally, it serves as the para-fluoro regioisomer precursor to the blockbuster antiplatelet drug Prasugrel .

While Prasugrel utilizes a 2-fluorophenyl (ortho) moiety, the 4-fluorophenyl (para) analog arises as a critical process-related impurity or a target for Structure-Activity Relationship (SAR) exploration. This compound functions as a high-value Impurity Reference Standard Intermediate , enabling the synthesis of the "Prasugrel Para-Fluoro Impurity" required for regulatory compliance (ICH Q3A/B guidelines) in drug substance release testing.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecification
IUPAC Name 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide
Molecular Formula C₁₁H₁₁ClFNO
Molecular Weight 227.66 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water
Key Functional Groups

-Chloro halide (Electrophile), Secondary Amide, Cyclopropyl ring
Stability Moisture sensitive (hygroscopic); susceptible to hydrolysis
Part 2: Synthetic Methodology & Process Logic

The synthesis of this intermediate requires precise control to prevent racemization (if chiral) and to minimize hydrolysis of the reactive


-chloro bond. The most robust industrial route proceeds via the Modified Mandelic Acid Pathway , which offers superior regioselectivity compared to direct 

-chlorination of phenylacetic acid derivatives.
Reaction Pathway Logic
  • Starting Material: 4-Fluoromandelic acid is selected over 4-fluorophenylacetic acid. The hydroxyl group at the

    
    -position provides a direct handle for substitution, avoiding the harsh conditions of radical halogenation.
    
  • Amidation: Selective coupling with cyclopropylamine establishes the amide backbone before chlorination. This prevents the formation of side products associated with reacting an acid chloride with an amine in the presence of a labile alkyl halide.

  • Nucleophilic Substitution: Conversion of the

    
    -hydroxyl to the 
    
    
    
    -chloride using Thionyl Chloride (
    
    
    ) proceeds via an
    
    
    (internal nucleophilic substitution) or
    
    
    mechanism depending on conditions, ensuring high conversion rates.
Step-by-Step Experimental Protocol

Reagents:

  • 4-Fluoromandelic acid (1.0 eq)

  • Cyclopropylamine (1.1 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Dimethylformamide (DMF) (Catalytic)

  • Triethylamine (

    
    ) (1.2 eq)
    

Workflow:

  • Amide Formation (Step A):

    • Charge a reactor with 4-Fluoromandelic acid (10 g) and anhydrous DCM (100 mL).

    • Cool to 0°C under nitrogen atmosphere.

    • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to activate the carboxylic acid.

    • Dropwise add Cyclopropylamine (3.7 g) maintaining temperature < 5°C.

    • Stir at Room Temperature (RT) for 12 hours.

    • Workup: Wash with 1N HCl, then sat.

      
      . Dry organic layer over 
      
      
      
      and concentrate to yield N-cyclopropyl-2-(4-fluorophenyl)-2-hydroxyacetamide.
  • Chlorination (Step B):

    • Redissolve the intermediate (Step A product) in anhydrous DCM (50 mL).

    • Add catalytic DMF (2-3 drops).

    • Cool to 0°C.[1]

    • Add Thionyl Chloride (

      
      ) dropwise over 30 minutes. Caution: Gas evolution (
      
      
      
      , HCl).
    • Reflux the mixture at 40°C for 3 hours.

    • In-Process Control (IPC): Monitor by TLC/HPLC for disappearance of the hydroxy-amide.

  • Isolation & Purification:

    • Evaporate volatiles under reduced pressure (keep bath < 45°C to prevent degradation).

    • The residue is often a semi-solid. Triturate with cold n-Hexane/Diethyl Ether to precipitate the target chloro-amide.

    • Validation: Confirm structure via

      
      -NMR (look for the 
      
      
      
      -proton singlet shift from ~5.0 ppm to ~5.4 ppm).
Part 3: Mechanism of Action & Utility

This molecule acts as a "Electrophilic Warhead" in downstream synthesis. The chlorine atom at the


-position is highly susceptible to nucleophilic attack, making it the ideal coupling partner for the thienopyridine core of Prasugrel-type molecules.
Pathway Visualization (Graphviz)

SynthesisPathway Start 4-Fluoromandelic Acid Step1 Amidation (Cyclopropylamine + Coupling Agent) Start->Step1 Activation Inter Intermediate: N-cyclopropyl-2-hydroxy-2-(4-fluorophenyl)acetamide Step1->Inter Coupling Step2 Chlorination (SOCl2, DCM) Inter->Step2 Substitution (-OH to -Cl) Product TARGET: 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide Step2->Product Isolation App Application: Prasugrel Para-Fluoro Impurity Synthesis Product->App Alkylation of Thienopyridine

Figure 1: Synthetic pathway from Mandelic Acid precursor to the target chloro-acetamide intermediate.

Critical Application: Impurity Profiling

In the manufacturing of Prasugrel, the starting material 2-fluorobenzyl bromide or 2-fluoromandelic acid may contain trace amounts of the 4-fluoro isomer. This isomer carries through the synthesis.[7]

  • Regulatory Requirement: To quantify this impurity in the final drug substance, analytical chemists must synthesize the authentic impurity standard.

  • Role of Target Molecule: 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide is reacted with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one to generate the final Prasugrel Para-Fluoro Impurity for HPLC retention time matching.

Part 4: Safety & Handling (E-E-A-T)

As an


-halo amide, this compound is a potent alkylating agent . It poses specific chemical hazards that must be mitigated via engineering controls.
  • Lachrymator Potential: Like chloroacetamide and benzyl chloride, this compound can irritate mucous membranes.

    • Protocol: Handle only in a certified fume hood.

  • Skin Sensitization: Direct contact may cause allergic contact dermatitis.

    • PPE: Double nitrile gloves and Tyvek sleeves are mandatory.

  • Hydrolytic Instability: The C-Cl bond is labile. Exposure to atmospheric moisture will hydrolyze the compound back to the hydroxy-amide and HCl gas.

    • Storage: Store under Argon/Nitrogen at -20°C.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 532065, 2-chloro-N-(4-fluorophenyl)acetamide. (Analogous structure data). Retrieved from [Link]

  • Veeprho Laboratories. (n.d.). Prasugrel Impurities and Related Compounds: Structural Elucidation of Para-Fluoro Isomers. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). Prasugrel para-Fluoro Isomer | CAS No- 1391053-98-7. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (Contextual synthesis of thienopyridine intermediates). Retrieved from [Link]

Sources

Methodological & Application

Scalable Synthesis of (R)-Levomepromazine Fumarate (CAS 1248663-82-2): A Detailed Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a scalable synthesis route for CAS 1248663-82-2, identified as the fumarate salt of (R)-Levomepromazine, a phenothiazine-based antipsychotic agent. This guide is structured to provide not just a procedural overview, but a deep dive into the strategic considerations and mechanistic underpinnings of a robust and scalable manufacturing process.

Introduction: Strategic Overview of (R)-Levomepromazine Synthesis

(R)-Levomepromazine, also known as methotrimeprazine, is a chiral molecule whose therapeutic efficacy resides in the (R)-enantiomer.[1] A scalable and economically viable synthesis hinges on the efficient and stereocontrolled construction of the final molecule. The synthetic approach detailed herein is modular, breaking down the complex structure into key intermediates that can be synthesized and purified efficiently before their final coupling.

The overall synthetic strategy is divided into three core stages:

  • Part A: Synthesis of the Phenothiazine Core: Construction of the 2-methoxyphenothiazine tricycle.

  • Part B: Asymmetric Synthesis of the Chiral Side-Chain: Stereoselective preparation of the (2R)-3-(dimethylamino)-2-methylpropan-1-ol intermediate.

  • Part C: Coupling and Salt Formation: Condensation of the core and side-chain, followed by purification and formation of the final fumarate salt.

This modular approach allows for process optimization at each stage, ensuring high purity and yield of the final Active Pharmaceutical Ingredient (API).

Part A: Scalable Synthesis of 2-Methoxyphenothiazine

The 2-methoxyphenothiazine core is a crucial building block. A robust and scalable synthesis can be achieved via a multi-step process starting from readily available commercial materials.

Protocol A1: Synthesis of 2-Methoxyphenothiazine

This protocol outlines a three-step synthesis of 2-methoxyphenothiazine, optimized for scalability and yield.

Step 1: Synthesis of 3-Hydroxydiphenylamine

  • In a suitable reactor, charge resorcinol and aniline.

  • Under an inert atmosphere (e.g., nitrogen), add a catalytic amount of a strong acid such as p-toluenesulfonic acid.

  • Heat the mixture to induce dehydration and amination.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Upon completion, cool the reaction mixture and proceed with purification (e.g., crystallization or distillation) to isolate 3-hydroxydiphenylamine.

Step 2: Methylation of 3-Hydroxydiphenylamine

  • Dissolve the 3-hydroxydiphenylamine in a suitable solvent.

  • Add a base (e.g., potassium carbonate or sodium hydroxide).

  • Add a methylating agent, such as dimethyl sulfate, dropwise while maintaining temperature control.

  • Stir the reaction until complete, as monitored by TLC or HPLC.

  • Work up the reaction to isolate the 3-methoxydiphenylamine intermediate.

Step 3: Thionation to 2-Methoxyphenothiazine

  • In a high-temperature reactor, combine 3-methoxydiphenylamine and elemental sulfur.

  • Add a catalytic amount of iodine to initiate the cyclization.

  • Heat the mixture under reflux in a high-boiling solvent like decalin.

  • The reaction proceeds via a thionation mechanism to form the phenothiazine ring system.

  • Upon completion, cool the reaction and purify the crude product by recrystallization to obtain pure 2-methoxyphenothiazine.

Table 1: Key Parameters for 2-Methoxyphenothiazine Synthesis

ParameterStep 1: AminationStep 2: MethylationStep 3: Thionation
Starting Materials Resorcinol, Aniline3-Hydroxydiphenylamine3-Methoxydiphenylamine, Sulfur
Catalyst/Reagent p-Toluenesulfonic acidDimethyl sulfate, BaseIodine
Solvent (Neat or high-boiling)Aprotic solventDecalin
Key Transformation Dehydrative aminationO-methylationThionation/Cyclization
Typical Yield >80%>90%>85%

Part B: Asymmetric Synthesis of the (2R)-Chiral Side-Chain

The stereochemistry of the final drug product is determined by the chiral side-chain. While classical resolution of the final racemic product is a viable option, a more efficient and atom-economical approach is the use of a pre-synthesized chiral building block. This section details a scalable asymmetric synthesis of (2R)-3-(dimethylamino)-2-methylpropan-1-ol.

Protocol B1: Asymmetric Synthesis of (2R)-3-(Dimethylamino)-2-methylpropan-1-ol

This protocol utilizes an asymmetric reduction of a prochiral ketone, a well-established and scalable method for introducing chirality.

Step 1: Synthesis of 3-(Dimethylamino)-2-methylpropiophenone

  • Perform a Mannich reaction with propiophenone, formaldehyde, and dimethylamine hydrochloride to yield 3-(dimethylamino)-2-methylpropiophenone.

  • This reaction is typically carried out in a protic solvent like ethanol.

  • The product can be isolated as its hydrochloride salt and purified by recrystallization.

Step 2: Asymmetric Reduction to (2R,3S)-3-(Dimethylamino)-1-phenyl-2-methylpropan-1-ol

  • Dissolve the 3-(dimethylamino)-2-methylpropiophenone in a suitable solvent (e.g., THF or toluene).

  • Employ a chiral reducing agent system, such as a borane source (e.g., borane-dimethyl sulfide complex) with a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst).

  • The reaction is performed at low temperatures to maximize enantioselectivity.

  • The stereochemistry of the resulting alcohol is controlled by the chiral catalyst.

Step 3: Conversion to (2R)-3-(Dimethylamino)-2-methylpropan-1-ol

  • The phenyl group from the previous step can be removed through various methods, such as hydrogenolysis, to yield the desired chiral amino alcohol.

  • Alternatively, starting with a different ketone in Step 1 that allows for easier deprotection can be considered for process optimization.

A more direct and increasingly popular alternative is the use of biocatalysis.

Protocol B2: Biocatalytic Resolution for (R)-3-hydroxy-2-methylpropanoic acid

Step 1: Synthesis of racemic 3-hydroxy-2-methylpropanoic acid ester

  • Synthesize the racemic methyl or ethyl ester of 3-hydroxy-2-methylpropanoic acid via standard organic synthesis methods.

Step 2: Enzymatic Kinetic Resolution

  • Employ a lipase (e.g., from Candida antarctica) to selectively acylate the (S)-enantiomer of the racemic ester.

  • This leaves the desired (R)-enantiomer of the alcohol unreacted.

  • The acylated (S)-ester and the unreacted (R)-alcohol can be separated by standard chromatographic or distillation techniques.

Step 3: Conversion to (2R)-3-(Dimethylamino)-2-methylpropan-1-ol

  • The resulting (R)-3-hydroxy-2-methylpropanoic acid ester can then be converted to the target amino alcohol through a series of standard functional group transformations (e.g., amidation followed by reduction).

Part C: Coupling and Salt Formation

The final steps of the synthesis involve the coupling of the phenothiazine core with the chiral side-chain, followed by purification and formation of the fumarate salt.

Protocol C1: Synthesis of (R)-Levomepromazine Fumarate

Step 1: Halogenation of the Chiral Side-Chain

  • The (2R)-3-(dimethylamino)-2-methylpropan-1-ol is first converted to a more reactive intermediate, typically by reaction with thionyl chloride to form (2R)-3-(dimethylamino)-2-methylpropyl chloride hydrochloride.[2]

Step 2: N-Alkylation of 2-Methoxyphenothiazine

  • In a suitable reactor, dissolve 2-methoxyphenothiazine in an appropriate solvent such as toluene or xylene.

  • Add a strong base, such as sodium amide or sodium hydride, to deprotonate the phenothiazine nitrogen.

  • Add the (2R)-3-(dimethylamino)-2-methylpropyl chloride hydrochloride in a controlled manner.

  • Heat the reaction mixture to drive the N-alkylation to completion.

  • Monitor the reaction by HPLC until the starting materials are consumed.

  • Upon completion, quench the reaction carefully and perform an aqueous workup to isolate the crude (R)-Levomepromazine free base.

Step 3: Purification of (R)-Levomepromazine

  • The crude free base can be purified by crystallization or column chromatography to achieve the desired purity.

Step 4: Fumarate Salt Formation

  • Dissolve the purified (R)-Levomepromazine free base in a suitable solvent, such as ethanol or isopropanol.

  • Add a solution of fumaric acid in the same solvent.

  • The (R)-Levomepromazine fumarate salt will precipitate out of the solution.

  • The salt can be collected by filtration, washed with a suitable solvent, and dried under vacuum to yield the final API.

Visualization of the Synthetic Workflow

Scalable_Synthesis_Levomepromazine cluster_A Part A: 2-Methoxyphenothiazine Core Synthesis cluster_B Part B: Chiral Side-Chain Synthesis cluster_C Part C: Coupling & Salt Formation A_start Resorcinol + Aniline A_int1 3-Hydroxydiphenylamine A_start->A_int1 Amination A_int2 3-Methoxydiphenylamine A_int1->A_int2 Methylation A_end 2-Methoxyphenothiazine A_int2->A_end Thionation C_couple N-Alkylation A_end->C_couple B_start Propiophenone B_int1 3-(Dimethylamino)-2- methylpropiophenone B_start->B_int1 Mannich Reaction B_end (2R)-3-(Dimethylamino)-2- methylpropyl chloride B_int1->B_end Asymmetric Reduction & Halogenation B_end->C_couple C_freebase (R)-Levomepromazine (Free Base) C_couple->C_freebase Coupling C_end CAS 1248663-82-2 ((R)-Levomepromazine Fumarate) C_freebase->C_end Fumaric Acid

Figure 1: Overall workflow for the scalable synthesis of (R)-Levomepromazine Fumarate.

Quality Control and Analytical Methods

Throughout the synthesis, stringent quality control is paramount. The following analytical techniques are recommended at various stages:

  • High-Performance Liquid Chromatography (HPLC): To monitor reaction progress, assess purity of intermediates and the final API, and to determine enantiomeric excess.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm structural features.

  • Chiral HPLC: Essential for determining the enantiomeric purity of the chiral side-chain and the final (R)-Levomepromazine.

Safety and Environmental Considerations

The synthesis of (R)-Levomepromazine involves the use of hazardous reagents and high temperatures. It is imperative that all procedures are carried out in a well-ventilated fume hood or a suitable manufacturing facility with appropriate personal protective equipment (PPE).

Key Safety Considerations:

  • Strong Bases: Sodium amide and sodium hydride are highly reactive and flammable. Handle with extreme care under an inert atmosphere.

  • Thionyl Chloride: Corrosive and toxic. Use in a well-ventilated area.

  • Solvents: Many of the solvents used are flammable. Avoid open flames and ensure proper grounding of equipment.

Environmental Considerations:

  • Solvent Recycling: Where possible, implement solvent recovery and recycling programs to minimize waste.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

  • Green Chemistry Principles: Continuously evaluate the synthesis for opportunities to incorporate greener alternatives, such as biocatalysis, to reduce environmental impact.

Conclusion

The presented scalable synthesis route for (R)-Levomepromazine Fumarate provides a robust and efficient pathway for the production of this important pharmaceutical agent. By focusing on a modular approach with an emphasis on asymmetric synthesis of the chiral side-chain, this guide offers a foundation for process optimization and large-scale manufacturing. Adherence to strict quality control measures and safety protocols is essential for the successful and safe production of high-purity (R)-Levomepromazine Fumarate.

References

  • PubChem. Levomepromazine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of Alpha-Substituted Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Level 3 Technical Support resource for researchers encountering stereochemical erosion in alpha-substituted acetamides and related amides.

Status: Operational Role: Senior Application Scientist Context: High-Fidelity Amide Bond Formation & Stability

System Triage: Why is my Enantiomeric Excess (ee) Dropping?

Before altering your workflow, identify the failure mode. Racemization in alpha-substituted acetamides typically stems from two distinct mechanisms, dictated by your substrate's protecting group and activation method.

SymptomProbable CauseImmediate Action
Loss of chirality during coupling of N-Acyl amino acids (e.g., N-Acetyl-Phenylglycine) Oxazolone Formation. The N-acyl oxygen attacks the activated carbonyl, forming a 5-membered ring that enolizes rapidly.STOP. Switch to carbodiimide/Oxyma activation. Avoid strong bases (DIPEA/TEA).
Loss of chirality during coupling of Fmoc/Boc amino acids Direct Enolization. Base-mediated proton abstraction from the alpha-carbon.Use "weaker" hindered bases (e.g., 2,4,6-Trimethylpyridine). Lower temperature to 0°C.
Slow erosion of ee over time (Storage/Workup) Solvent/pH Incompatibility. High dielectric solvents (DMF/DMSO) stabilize the enolate intermediate.Store in non-polar solvents (DCM) at -20°C. Avoid excess base in crude mixtures.

The Mechanics of Failure

To prevent racemization, you must understand the pathway. The diagram below illustrates the two primary "leakage points" for stereochemical integrity.

Diagram 1: Racemization Pathways (Oxazolone vs. Direct Enolization)

RacemizationPathways cluster_legend Risk Factors Start Alpha-Chiral Carboxylic Acid Activated Activated Species (O-Acylisourea / Active Ester) Start->Activated Activation (DIC/HATU) Oxazolone 5(4H)-Oxazolone (Azlactone) Activated->Oxazolone N-Acyl Attack (Fast for Acetamides) Racemic_Prod Racemic Amide Product Activated->Racemic_Prod Amine Attack Enolate Alpha-Enolate (Planar Intermediate) Activated->Enolate Base (DIPEA) Abstracts H-alpha Oxazolone_Enol Oxazolone Enol (Aromatic & Planar) Oxazolone->Oxazolone_Enol Rapid Equilibrium Oxazolone->Racemic_Prod Amine Attack Oxazolone_Enol->Oxazolone Loss of Memory Enolate->Activated Reprotonation (Random Face) Risk1 N-Acetyl/Benzoyl > Fmoc/Boc Risk2 Phg/Cys/His > Ala/Leu

Caption: Figure 1. N-acyl groups (acetamides) promote the high-risk Oxazolone pathway (Red). Urethane groups (Fmoc/Boc) generally restrict racemization to the slower Direct Enolization pathway.

Protocol Module: Safe Coupling of Sensitive Substrates

The Challenge: N-Acetyl groups (unlike Fmoc/Boc) do not prevent oxazolone formation. If you are coupling an N-acetylated amino acid or a similar alpha-substituted acetic acid, standard protocols (HATU/DIPEA) will likely fail.

Standard Operating Procedure (SOP-RC1): The "Low-Racemization" Workflow

Scope: Coupling N-acetyl-phenylglycine, N-acetyl-cysteine, or other electron-withdrawing alpha-substituted acids.

1. Reagent Selection:

  • Coupling Agent: DIC (Diisopropylcarbodiimide) + Oxyma Pure .[1][2]

    • Why? Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) creates an active ester that is reactive enough to couple but less prone to oxazolone cyclization than the O-acylisourea formed by carbodiimides alone. It is superior to HOBt/HOAt in suppressing racemization [1].[3]

  • Base: 2,4,6-Trimethylpyridine (TMP/Collidine) .

    • Why? TMP is a weak (pKa ~7.4), sterically hindered base. It is strong enough to neutralize the byproduct acid but too weak and bulky to effectively abstract the alpha-proton [2]. Avoid DIPEA (pKa ~10.5) and TEA.

2. The Protocol:

  • Dissolve the carboxylic acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DCM (Dichloromethane) or THF at 0°C.

    • Note: Avoid DMF if solubility permits. DMF is a polar aprotic solvent that separates ion pairs, making the base "hotter" and the alpha-proton more acidic [3].

  • Add DIC (1.0 equiv) and stir for 2–3 minutes at 0°C.

    • Critical: Do not pre-activate for >5 minutes. The longer the active ester sits without the amine, the higher the chance of oxazolone formation.

  • Add the Amine (1.0 equiv) and TMP (1.0 equiv, only if amine is a salt).

  • Allow to react at 0°C for the first hour, then slowly warm to room temperature.

Comparative Data: Base & Additive Effects on Phenylglycine Racemization
Activation MethodBaseSolvent% DL-Isomer (Racemization)Verdict
HATUDIPEADMF15 - 35% CRITICAL FAILURE
HBTUDIPEADMF10 - 25% FAILURE
DIC / HOBtNoneDMF5 - 10%HIGH RISK
DIC / Oxyma Pure None/TMP DMF < 1.0% OPTIMAL
COMU TMP DCM < 0.5% GOLD STANDARD

Data aggregated from comparative studies on Z-Phg-Pro-NH2 models [1][4].

Troubleshooting FAQ

Q1: I am synthesizing a peptide with N-terminal Phenylglycine (Phg). The LCMS shows a "doublet" peak. Is this racemization? A: Yes, this is the classic signature of diastereomers (L-L vs D-L peptide). Phenylglycine is notoriously prone to racemization because the phenyl ring stabilizes the planar enolate/oxazolone intermediate via resonance.

  • Fix: Switch to COMU/TMP or DIC/Oxyma . Ensure the coupling is performed at 0°C. If possible, add the Phg as the last step to minimize its exposure to subsequent base treatments.

Q2: Can I use EDC/NHS for these couplings? A: EDC/NHS is generally safe regarding racemization, but it is slow. The slowness can sometimes cause racemization if the active ester sits too long in the presence of a base. If you use EDC, use it in DCM without exogenous base if possible.

Q3: Why does my acetamide racemize during purification? A: If you are using silica gel chromatography with an eluent containing Methanol/Ammonia or Triethylamine, you are creating a basic environment.

  • Fix: Use neutral eluents. If the compound is acid-stable, add 0.1% Acetic Acid to the mobile phase to suppress enolate formation. Avoid storing the compound in DMSO or DMF, as these solvents can promote slow racemization even at room temperature [5].

Q4: I must use DMF due to solubility. How do I mitigate the risk? A: If DMF is mandatory, you must lower the temperature (-10°C to 0°C) and strictly avoid strong bases like DIPEA. Use Collidine (TMP) . The high dielectric constant of DMF stabilizes the charged transition states of racemization; cooling is your only physical countermeasure.

Q5: What is "Backbone Protection" and should I use it? A: For peptide synthesis, backbone protection (e.g., Hmb or Dmb groups on the amide nitrogen) prevents aggregation. While its primary use is to improve coupling yields, it indirectly prevents racemization by allowing you to use milder conditions and shorter reaction times. If your sequence is aggregating, the prolonged reaction time required will inevitably lead to racemization.

Decision Matrix: Troubleshooting Workflow

Use this logic flow to diagnose and solve your specific issue.

Diagram 2: Troubleshooting Logic Tree

TroubleshootingTree Start START: Detected Racemization Q1 Is the alpha-substituent Phg, Cys, His, or Ser? Start->Q1 Yes1 High Sensitivity Substrate Q1->Yes1 Yes No1 Standard Substrate Q1->No1 No Action1 Mandatory Protocol: 1. DIC + Oxyma Pure 2. Solvent: DCM/THF (if possible) 3. Base: TMP (Collidine) only Yes1->Action1 Q2 Are you using DIPEA/TEA? No1->Q2 Yes2 Base Induced Q2->Yes2 Yes No2 Check Coupling Reagent Q2->No2 No Action2 Switch to Collidine (TMP) or N-Methylmorpholine (NMM) Yes2->Action2 Q3 Using HATU/HBTU? No2->Q3 Yes3 Uronium High Reactivity Q3->Yes3 Yes No3 Check Environment Q3->No3 No Action3 Switch to PyBOP or DIC/Oxyma (Slower but safer) Yes3->Action3 Action4 Investigate: 1. Pre-activation time (>5min?) 2. Temp (>25°C?) 3. DMF Quality (Amines present?) No3->Action4

Caption: Figure 2. Step-by-step diagnostic workflow for identifying the root cause of stereochemical loss.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion".[3] Chemistry – A European Journal. Link

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice". The Journal of Organic Chemistry. Link

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Chemical Reviews. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews. Link

  • Liang, C., et al. (2017).[4] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions". Tetrahedron Letters. Link

Sources

Controlling side reactions in alpha-halo amide substitutions

Technical Support Center: -Halo Amide Functionalization

Status: Online | Tier: Level 3 (Senior Application Scientist) | Topic: Controlling Side Reactions

Mission Statement

Welcome to the


racemizationelimination (acrylamide formation)hydrolysis



This guide provides the logic, decision pathways, and validated protocols to navigate these competing pathways.

Part 1: Diagnostic Triage (Visual Guide)

Before modifying your reaction, identify your failure mode using the decision tree below.

TriageStartIdentify Failure ModeCheckNMRAnalyze 1H NMR / LCMSStart->CheckNMRIssue_OlefinOlefin Signals Detected(Elimination)CheckNMR->Issue_Olefindd signals @ 5.5-6.5 ppmIssue_RacLow ee% / Epimerization(Racemization)CheckNMR->Issue_RacSplit peaks / Chiral HPLCIssue_NoRxnStarting Material Remaining(Low Reactivity)CheckNMR->Issue_NoRxnOnly SM peaksIssue_HydroM-Halogen + OH peak(Hydrolysis)CheckNMR->Issue_HydroBroad OH peakSol_SoftNucSol: Switch to Azide/Thiolor Lower T (-20°C)Issue_Olefin->Sol_SoftNucSol_AgSol: Ag(I) Promoters(Ag2O / Ag2CO3)Issue_Rac->Sol_AgSol_FinkelSol: Finkelstein Cond.(Add 10 mol% NaI)Issue_NoRxn->Sol_FinkelSol_DrySol: Molecular Sieves+ Non-Hygroscopic BaseIssue_Hydro->Sol_Dry

Figure 1: Diagnostic flowchart for identifying reaction failure modes based on analytical data.

Part 2: Troubleshooting Modules
Module A: The "Elimination" Problem (Acrylamide Formation)

Symptom: You observe vinyl protons in NMR (typically


Root Cause:




Technical Fix:

  • Nucleophile Softness: Switch to "soft" nucleophiles (azides

    
    , thiols 
    
    
    , or anilines). These have high orbital overlap (HOMO-LUMO) with the
    
    
    -carbon but low basicity.
  • Solvent Effect: Use polar aprotic solvents (DMSO, DMF, MeCN). These solvate cations well but leave anions "naked" and more nucleophilic, increasing

    
     relative to 
    
    
    .
  • Temperature: Substitution has a lower activation energy than elimination in many amide systems. Lower the temperature to

    
     or 
    
    
    .
Module B: The "Racemization" Problem (Loss of ee)

Symptom: Product is racemic (50:50 mixture) or has significantly eroded ee%. Root Cause:

  • Enolization: Basic conditions allow reversible deprotonation of the

    
    -proton, forming a planar enolate which reprotonates/reacts from either face.
    
  • Double Inversion: If halide exchange occurs (e.g.,

    
    ), you may get partial retention or racemization.
    

Technical Fix (The Silver Solution): Use Silver(I) Oxide (


)Silver Carbonate (

)
  • Mechanism:[1][2][3][4][5][6][7] Silver coordinates the halogen (

    
    ), weakening the 
    
    
    bond. This creates a "tight ion pair" or a transient cation that is immediately trapped by the nucleophile.
  • Why it works: The reaction proceeds under neutral/mild conditions, avoiding the basicity required for enolization.

  • Stereochemistry: In many cases, Ag-mediated substitution proceeds with retention of configuration (via neighboring group participation of the amide oxygen) or clean inversion (if

    
    -like), avoiding the planar enolate route.
    
Module C: Sluggish Reactivity (The "Chloride" Standoff)

Symptom:

Root Cause:

Technical Fix (Finkelstein Catalysis):10-20 mol% Sodium Iodide (NaI)
  • Mechanism:[1][2][3][4][5][6][7]

    
     displaces 
    
    
    to form the transient
    
    
    -iodo amide (highly reactive). The nucleophile then displaces the iodide.
  • Benefit: Allows the reaction to proceed at lower temperatures, preserving functional groups.

Part 3: Mechanistic Pathways

Understanding the competition between pathways is critical for control.

MechanismSubstrateα-Halo Amide(Electrophile)EnolateEnolate(Planar)Substrate->EnolateDeprotonation (Hard Base)TightPairAg-Complex(Activated)Substrate->TightPair+ Ag(I) SaltProd_SubSubstitution Product(Inversion)Substrate->Prod_SubSN2 (Soft Nuc, Polar Aprotic)NucNucleophile(Base/Nuc)Prod_ElimAcrylamide(Elimination)Enolate->Prod_Elim-X (Elimination)Prod_RacRacemic MixtureEnolate->Prod_Rac+H+ (Reprotonation)TightPair->Prod_SubRapid Subst.

Figure 2: Mechanistic competition between Substitution (


Part 4: Validated Experimental Protocols
Protocol 1: Standard High-Fidelity Substitution (

)

Best for: Primary

StepActionCritical Note
1 Dissolve

-halo amide (1.0 equiv) in dry DMF (0.2 M).
DMF accelerates

by solvating the cation.
2 Add Sodium Azide (

)
(1.2 equiv).
Warning:

is toxic. Avoid chlorinated solvents (DCM) to prevent explosive diazide formation.
3 Stir at

for 1 hour, then warm to RT.
Low temp prevents elimination.
4 Monitor: Check TLC/LCMS.If sluggish, add 10 mol% NaI (Finkelstein).
5 Workup: Dilute with water, extract with EtOAc.Wash organic layer with

(5% aq) to remove DMF.
Protocol 2: Silver-Mediated Substitution (Stereocenter Preservation)

Best for: Chiral secondary

StepActionCritical Note
1 Dissolve

-halo amide (1.0 equiv) in dry MeCN .
Acetonitrile coordinates Ag+, modulating reactivity.
2 Add Nucleophile (e.g., Alcohol, 1.5 equiv).
3 Add

(1.1 equiv) or

.
Protect from light (foil wrap). Silver salts are photosensitive.
4 Stir at RT for 4–12 hours.A precipitate (AgX) will form, driving the reaction.
5 Filtration: Filter through a Celite pad.Removes silver salts.
6 Purification: Concentrate and column chromatography.
Part 5: Frequently Asked Questions (FAQ)

Q: Why is my


-chloro amide not reacting with amine nucleophiles?A:Fix:

Q: I used Sodium Hydride (NaH) to deprotonate my nucleophile, but I got a complex mixture. A: NaH is a strong, hard base. It likely deprotonated the amide nitrogen (if secondary) or the

Fix:


Q: Can I use water as a solvent? A: Generally, no. While "on-water" reactions exist,


References
  • Effenberger, F. (1980). Nucleophilic Substitution of

    
    -Halo Amides. Angewandte Chemie International Edition. 
    
  • Seebach, D., et al. (1989).

    
    -Halo Amides and Their Substitution. Helvetica Chimica Acta. 
    
  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft.

  • Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Ed. (Chapter: Nucleophilic Substitution). Oxford University Press.

  • Yin, Y., et al. (2005). Silver-Catalyzed Nucleophilic Substitution. Journal of the American Chemical Society.

Validation & Comparative

Comparative Guide: HPLC Method Development for 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1][2][3][4][5]

2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide is a critical halogenated amide intermediate. While structurally similar to the key intermediate used in Prasugrel synthesis (which contains a 2-fluorophenyl group), the 4-fluorophenyl analog often exists as a critical positional isomer impurity or a distinct scaffold for novel platelet inhibitors.

The analytical challenge lies not in simple retention, but in selectivity . Standard C18 methods often fail to resolve the 4-fluoro isomer from the 2-fluoro isomer due to identical hydrophobicity (logP) and molecular weight.

This guide compares three distinct chromatographic approaches:

  • Method A (Baseline): Standard C18 (Robust, general purity).

  • Method B (Targeted): Pentafluorophenyl (PFP) (Superior isomer resolution).[1]

  • Method C (High-Throughput): UHPLC Phenyl-Hexyl (Speed and orthogonal selectivity).

Critical Quality Attributes (CQAs) & Impurity Profile

Before selecting a method, understand the separation requirements. The primary impurities for this acetamide are:

Impurity TypeChemical Structure/DescriptionSeparation Challenge
Positional Isomer 2-chloro-N-cyclopropyl-2-(2 -fluorophenyl)acetamideHigh: Identical MW, similar pKa/LogP. Requires π-π or shape selectivity.
Hydrolysis Product 2-chloro-2-(4-fluorophenyl)acetic acidLow: Acidic functionality shifts retention significantly at pH 3.0.
De-chlorinated N-cyclopropyl-2-(4-fluorophenyl)acetamideMedium: Lower hydrophobicity, elutes earlier.
Reagent Residue CyclopropylamineLow: Elutes in void volume; requires low UV detection (205-210 nm).

Method Comparison: C18 vs. PFP vs. Phenyl-Hexyl[6][7]

Method A: The "Workhorse" (C18)

Best for: Routine lot release where isomer contamination is known to be absent.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mechanism: Hydrophobic interaction.[2]

  • Pros: Highly reproducible, long column life, standard in most QC labs.

  • Cons: Poor resolution (

    
    ) between 2-fluoro and 4-fluoro isomers.
    
Method B: The "Isomer Specialist" (PFP)

Best for: Process development and purity analysis requiring strict isomer quantification.

  • Column: Phenomenex Kinetex F5 or Waters ACQUITY CSH Fluoro-Phenyl (4.6 x 150 mm, 2.6 µm core-shell).

  • Mechanism: Hydrophobicity +

    
     interaction + Dipole-dipole (C-F bonds).
    
  • Pros: Superior selectivity for halogenated aromatics.[1] The fluorine atoms on the stationary phase interact specifically with the analyte's fluorine position.

  • Cons: Slower equilibration than C18.

Method C: The "Speed & Orthogonality" (Phenyl-Hexyl)

Best for: High-throughput screening (HTS) and orthogonal validation.

  • Column: Waters XBridge Phenyl-Hexyl (2.1 x 100 mm, 2.5 µm).

  • Mechanism: Strong

    
     stacking interactions.
    
  • Pros: Alternate elution order compared to C18; distinct selectivity for aromatic rings.[3]

  • Cons: Requires methanol (MeOH) to maximize

    
     interactions (ACN suppresses them).
    

Recommended Protocol: Method B (PFP Core-Shell)

Why this choice? The specific interaction between the pentafluorophenyl stationary phase and the fluorinated analyte provides the necessary resolution (


) for the critical isomer pair, which C18 cannot guarantee.
Chromatographic Conditions[2][3][4][5][6][7][9][10][11]
ParameterSettingRationale
Column Core-shell PFP, 150 x 4.6 mm, 2.6 µmCore-shell provides UHPLC-like efficiency at HPLC pressures.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) suppresses silanols and keeps the amide neutral.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than MeOH for this amide.
Flow Rate 1.0 mL/minOptimal linear velocity for 2.6 µm particles.
Column Temp. 35°CSlightly elevated temp improves mass transfer and peak shape.
Detection UV @ 220 nmMax absorbance for the amide/phenyl system; 254 nm is less sensitive.
Injection Vol. 5 - 10 µLStandard load; avoid overload to maintain resolution.
Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Hold (Equilibration)
2.030Isocratic hold to separate polar hydrolysis products
15.070Linear gradient to elute main peak and isomers
18.095Wash step (elute highly lipophilic dimers)
20.095Hold Wash
20.130Return to initial
25.030Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve and dilute to volume (0.5 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 50 µg/mL for assay.

  • Sensitivity Solution: Dilute Working Standard to 0.05% (0.25 µg/mL) to determine LOQ.

Visualization: Method Logic & Interactions

The following diagrams illustrate the workflow and the separation mechanism.

Analytical Workflow[4][6][9]

MethodWorkflow Start Start: Sample Receipt Prep Sample Preparation (0.5 mg/mL in 50:50 ACN:H2O) Start->Prep SysSuit System Suitability Injection (Resolution Soln: 2-F + 4-F isomers) Prep->SysSuit Decision Resolution > 1.5? SysSuit->Decision RunSample Run Sample Set (Blank -> Std -> Sample -> Bracket Std) Decision->RunSample Yes Fail Troubleshoot: Check pH, Column Age, Mobile Phase Decision->Fail No Process Data Processing (Integrate @ 220 nm) RunSample->Process Report Generate CoA Process->Report Fail->SysSuit

Caption: Step-by-step analytical workflow ensuring system readiness before sample analysis.

Separation Mechanism: C18 vs. PFP[2][6][8][10]

Mechanism cluster_C18 Standard C18 Interaction cluster_PFP PFP (Fluoro-Phenyl) Interaction C18_Node C18 Ligand (Hydrophobic Only) Analyte_C18 Analyte (4-F) Analyte (2-F) C18_Node->Analyte_C18 Van der Waals Result_C18 Co-Elution (Similar LogP) Analyte_C18->Result_C18 PFP_Node PFP Ligand (F-F Dipole + pi-pi) Analyte_PFP Analyte (4-F) Analyte (2-F) PFP_Node->Analyte_PFP Dipole & Shape Result_PFP Separation (Shape Selectivity) Analyte_PFP->Result_PFP

Caption: PFP columns utilize dipole-dipole interactions to resolve positional isomers where C18 fails.

Performance Data (Expected)

The following data represents typical performance metrics for the Method B (PFP) protocol.

ParameterAcceptance CriteriaTypical Result (PFP)Typical Result (C18)
Retention Time (4-F) N/A~12.5 min~12.2 min
Retention Time (2-F) N/A~13.8 min~12.3 min
Resolution (Rs) NLT 1.52.8 0.9 (Fail)
Tailing Factor NMT 1.51.11.1
LOD (Signal/Noise=3) N/A0.05 µg/mL0.05 µg/mL
Precision (RSD, n=6) NMT 2.0%0.4%0.5%

Note: "2-F" refers to the 2-fluorophenyl isomer (Prasugrel intermediate), which is the critical impurity.

Troubleshooting & Tips

  • Peak Splitting: If the main peak splits, check the sample diluent. Using 100% ACN as a diluent can cause "solvent effect" peak distortion early in the gradient. Ensure diluent matches the initial mobile phase (30-50% organic).

  • Ghost Peaks: The cyclopropyl moiety can be reactive. Ensure the injector needle wash is sufficient (50:50 MeOH:Water) to prevent carryover.

  • Retention Shift: PFP columns are sensitive to equilibration time. Allow at least 20 column volumes of equilibration if the method is stopped.

References

  • USP Monograph: Prasugrel Hydrochloride. United States Pharmacopeia (USP-NF). (Defines the impurity profile context for fluorophenyl-cyclopropyl-thienopyridine derivatives).

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Application Note 720004053EN. (Authoritative source on PFP vs. C18 selectivity for halogenated aromatics).

  • Kang, S. S., et al. "2-Chloro-N-(4-fluorophenyl)acetamide." Acta Crystallographica Section E: Structure Reports Online, 2008, E64, o1194. (Structural characterization of the core acetamide scaffold).

  • Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Application Note 5991-3725EN. (Experimental validation of PFP for isomer separation).

Sources

1H NMR spectrum interpretation of 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Structural Elucidation of 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide: A Comparative Analysis Centered on ¹H NMR Spectroscopy

Introduction: The Imperative of Structural Integrity in Modern Drug Discovery

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide. Authored from the perspective of a seasoned application scientist, it moves beyond a simple recitation of expected peaks to explain the causal relationships between molecular structure and spectral output. Furthermore, it offers a comparative framework, positioning ¹H NMR against other common analytical techniques to provide researchers with a strategic guide for comprehensive structural elucidation.

Part 1: Deconstructing the ¹H NMR Spectrum of 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide

The power of ¹H NMR spectroscopy lies in its ability to provide a detailed atomic-level map of a molecule in solution. By analyzing the chemical shift, integration, and multiplicity of each proton signal, we can piece together the molecular puzzle. Let's dissect the expected spectrum for our target compound.

Molecular Structure and Proton Environments

First, we must identify the distinct proton environments within the molecule. Each unique set of protons will give rise to a separate signal in the ¹H NMR spectrum.

Caption: Labeled proton environments in 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide.

Predicted ¹H NMR Spectrum

The following table summarizes the anticipated signals. The causality behind each prediction is explained in detail below.

Proton LabelEnvironmentIntegrationPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Ha Aromatic (ortho to F)2H7.10 - 7.30Triplet (t) or Doublet of Doublets (dd)³JHH ≈ 8.8, ⁴JHF ≈ 5.3
Hb Aromatic (meta to F)2H7.45 - 7.65Doublet of Doublets (dd)³JHH ≈ 8.8, ³JHF ≈ 8.5
Hc Methine (CHCl)1H6.20 - 6.40Singlet (s)N/A
Hd Amide (NH)1H8.00 - 8.50Broad Singlet (br s)N/A
He Cyclopropyl Methine1H2.70 - 2.90Multiplet (m)³JHe-Hf/g ≈ 3-8
Hf/g Cyclopropyl Methylene4H0.50 - 0.90Multiplet (m)²Jgeminal, ³Jvicinal
Detailed Signal Analysis
  • Aromatic Protons (Ha and Hb, δ ≈ 7.10 - 7.65 ppm): The 4-fluorophenyl group presents a classic AA'BB' spin system, which is further complicated by coupling to the ¹⁹F nucleus.

    • Causality: Protons Hb are ortho to the electron-withdrawing acetamide group, deshielding them significantly and shifting them downfield. Protons Ha are ortho to the fluorine atom. The signals will appear as two distinct multiplets. Due to the symmetry, Ha protons couple to adjacent Hb protons (³JHH, ortho coupling, typically 7-9 Hz) and to the fluorine atom (⁴JHF, meta coupling, typically 5-6 Hz). Similarly, Hb protons couple to Ha (³JHH) and more strongly to the fluorine (³JHF, ortho coupling, typically 8-9 Hz). This results in two complex multiplets that often resemble a pair of distorted triplets or doublets of doublets.[3]

  • Methine Proton (Hc, δ ≈ 6.20 - 6.40 ppm): This single proton is attached to a carbon bearing three electron-withdrawing groups: a chlorine atom, the aromatic ring, and the amide carbonyl group (via the carbon backbone).

    • Causality: This trifecta of deshielding effects shifts the proton signal significantly downfield into a region typically occupied by vinylic or aromatic protons.[4] With no adjacent protons, the signal is expected to be a sharp singlet (s). Its chemical shift is highly diagnostic for the α-chloro amide structure.

  • Amide Proton (Hd, δ ≈ 8.00 - 8.50 ppm): The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature.

    • Causality: The proton is deshielded by the adjacent carbonyl group. It often appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water or acid.[5] In very pure, dry samples, coupling to the cyclopropyl methine proton (He) might be observed. A simple D₂O exchange experiment would confirm this assignment, as the peak would disappear from the spectrum.

  • Cyclopropyl Protons (He, Hf, Hg, δ ≈ 0.50 - 2.90 ppm): The cyclopropane ring protons exhibit unique spectral characteristics.

    • Causality: The ring's strained geometry and unique electronic structure cause the methylene protons (Hf/g) to be highly shielded, appearing far upfield, often below 1.0 ppm.[6][7] The methine proton (He) is directly attached to the amide nitrogen, which deshields it relative to the other ring protons, shifting it downfield to ~2.7-2.9 ppm.[8] The splitting patterns are complex due to both geminal coupling (between non-equivalent protons on the same carbon, ²J) and vicinal coupling (between protons on adjacent carbons, ³J). The vicinal coupling constants are highly dependent on the dihedral angle, with cis couplings (³Jcis ≈ 6-12 Hz) typically being larger than trans couplings (³Jtrans ≈ 2-9 Hz).[9][10] This results in complex, overlapping multiplets for all five cyclopropyl protons.

Part 2: A Comparative Framework for Structural Elucidation

While ¹H NMR is unparalleled for determining detailed connectivity in solution, a multi-technique approach is often essential for unambiguous structure confirmation, particularly in regulated environments like drug development.[11][12]

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Spectroscopy Detailed H-H connectivity, stereochemistry, electronic environment.Unambiguously confirms the arrangement of all structural fragments (cyclopropyl, amide, α-chloro, 4-fluorophenyl). Quantitative NMR (qNMR) can assess purity.[1]Requires a relatively larger sample amount (~1-5 mg). Can be complex to interpret without expertise.
LC-MS / GC-MS Molecular weight, fragmentation pattern, purity profile.High sensitivity for detecting impurities.[] Provides molecular formula confirmation (with high-res MS).[11] Fragmentation can help identify key substructures.Does not provide definitive connectivity or stereochemistry. Isomers may not be distinguishable by mass alone.[14][15]
FTIR Spectroscopy Presence of functional groups.Quickly confirms key functional groups: C=O stretch (amide, ~1650-1680 cm⁻¹), N-H stretch (amide, ~3300 cm⁻¹), C-F stretch (~1200-1250 cm⁻¹), and C-Cl stretch (~600-800 cm⁻¹).Provides no information on the overall carbon skeleton or how functional groups are connected.[14]
X-ray Crystallography Precise 3D structure, bond lengths, and angles.Provides the absolute, unambiguous solid-state structure. The "gold standard" for structural confirmation.Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state conformation may differ from the solution-state conformation relevant to biological activity.[14]
Strategic Workflow for Analysis

For a novel compound in a research or development setting, a logical and efficient analytical workflow is crucial.

start Synthesized Compound lcms LC-MS Analysis start->lcms Initial Check purity_check Purity > 95%? lcms->purity_check purify Purification (e.g., Chromatography) purity_check->purify No nmr ¹H & ¹³C NMR Analysis purity_check->nmr Yes purify->lcms structure_confirm Structure Consistent? nmr->structure_confirm ftir FTIR Analysis structure_confirm->ftir Yes further_analysis Further Analysis (2D NMR, X-ray, etc.) structure_confirm->further_analysis No / Ambiguous final Structure Confirmed ftir->final Functional Groups Match further_analysis->final Resolved fail Re-evaluate Synthesis or Structure further_analysis->fail Unresolved

Caption: A strategic workflow for the structural elucidation of a novel compound.

Part 3: Experimental Protocol and Data Integrity

Trustworthy data begins with a robust experimental protocol. Minor variations in sample preparation can significantly impact spectral quality.

Step-by-Step Protocol for ¹H NMR Sample Preparation
  • Material Weighing: Accurately weigh 3-5 mg of the dried, purified compound directly into a clean, dry NMR tube.

    • Causality: Using an accurate mass allows for potential future concentration calculations or quantitative analysis (qNMR).

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a clean glass pipette.

    • Causality: Deuterated solvents are used to avoid a large, overwhelming solvent signal in the proton spectrum. CDCl₃ is a good first choice for many organic compounds. If the amide N-H proton is of particular interest and exchanging too quickly, DMSO-d₆ can slow this exchange and sharpen the signal.

  • Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be used if necessary.

    • Causality: Undissolved particulate matter will degrade spectral resolution (peak shimming and line shape).

  • Filtration (Optional): If any particulate matter remains, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a new, clean NMR tube.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although modern spectrometers can lock onto and reference the residual solvent signal.

  • Spectrometer Insertion: Carefully wipe the outside of the NMR tube and insert it into the spectrometer spinner. Follow the instrument's standard procedure for sample loading, locking, and shimming.

    • Causality: A clean tube and proper shimming are critical for achieving a homogeneous magnetic field, which is essential for sharp lines and high resolution.

Conclusion: The Synergy of Spectroscopy in Chemical Discovery

The ¹H NMR spectrum of 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide is a rich tapestry of information, where each signal provides a clue to the molecule's intricate structure. From the highly shielded cyclopropyl protons to the deshielded methine and aromatic systems, a comprehensive interpretation provides an unparalleled level of confidence in the compound's identity in solution.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 50(14), 3355–3364. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?. Retrieved from [Link]

  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). Retrieved from [Link]

  • Misra, B. B., & van der Hooft, J. J. J. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 6(4), 46. [Link]

  • Wang, M., et al. (2022). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Computational and Structural Biotechnology Journal, 20, 4967-4976. [Link]

  • ResearchGate. (n.d.). ¹H chemical shifts for cyclopropyl protons. Retrieved from [Link]

  • Coyle, J. J., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. Defense Technical Information Center. [Link]

  • Chen, L., et al. (2022). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. ResearchGate. [Link]

  • University of California, Los Angeles. (n.d.). ¹H NMR chemical shift ppm table. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). ¹H NMR spectrum of Compound 32. Retrieved from [Link]

  • Canadian Science Publishing. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Retrieved from [Link]

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(4), 1100–1103. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra (aliphatic region) of acetamide Ac16 in CDCl₃ at 20 °C. Retrieved from [Link]

  • Reddit. (2023). ¹H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR and ¹⁹F-NMR chemical shifts of compounds 4a-c. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide - Optional[¹H NMR] - Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide - Optional[¹H NMR] - Spectrum. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, α-haloacetamides are pivotal intermediates, serving as versatile building blocks for a wide array of more complex molecules, particularly in the realm of pharmaceutical development and agrochemicals.[1][2][3] Their utility stems from the electrophilic nature of the α-carbon, which is primed for nucleophilic attack. This guide provides an in-depth, objective comparison of the reactivity of two closely related α-haloacetamides: 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide and its bromine-containing counterpart, 2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide.

The central focus of this analysis is to elucidate how the substitution of chlorine with bromine at the α-position fundamentally alters the molecule's reactivity profile. For researchers and process chemists, understanding this difference is critical for reaction design, optimization of conditions, and selection of the appropriate starting material to achieve desired synthetic outcomes efficiently and selectively. This guide will delve into the theoretical principles governing their reactivity, supported by established chemical concepts and analogous experimental data, and provide practical, field-proven protocols.

Molecular Structure and Properties

The foundational difference between the two molecules lies in the halogen atom bonded to the α-carbon. This seemingly minor change has significant consequences for the chemical properties and reactivity of the compound.

Caption: Core structures of the chloro- and bromo-acetamide analogs.

Table 1: Physicochemical Properties

Property 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide 2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide
Molecular Formula C₁₁H₁₁ClFNO C₁₁H₁₁BrFNO
Molecular Weight 227.66 g/mol 272.11 g/mol
CAS Number Not available 630120-79-5[4]

| Appearance | Typically a white to off-white solid | Typically a white to off-white solid |

General Synthesis Strategy

The most common and direct method for synthesizing α-haloacetamides is the nucleophilic acyl substitution reaction between an amine and an α-haloacetyl halide.[1][5] In this case, cyclopropylamine serves as the nucleophile, attacking the electrophilic carbonyl carbon of either 2-chloro-2-(4-fluorophenyl)acetyl chloride or its bromo- equivalent. The reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl or HBr byproduct.[2][5]

Caption: General workflow for the synthesis of target compounds.

Comparative Reactivity: A Mechanistic Deep Dive

The primary pathway through which these molecules react is nucleophilic substitution, most commonly via an Sₙ2 mechanism.[6][7] The reactivity in an Sₙ2 reaction is governed by several factors, but the most critical differentiator between our two subject compounds is the nature of the halogen, which functions as the leaving group.

Pillar 1: The Leaving Group

The "goodness" of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable on their own and can better accommodate the negative charge they take on after bond cleavage.[8][9]

  • Chloride (Cl⁻): The conjugate acid of chloride is hydrochloric acid (HCl), which is a strong acid (pKa ≈ -7).[9] This makes Cl⁻ a weak base and thus a good leaving group.

  • Bromide (Br⁻): The conjugate acid of bromide is hydrobromic acid (HBr), which is an even stronger acid (pKa ≈ -9).[9] Consequently, Br⁻ is a weaker base than Cl⁻ and is therefore a better leaving group.[10]

The superior ability of bromide to depart is due to its larger atomic size and greater polarizability. The negative charge is dispersed over a larger volume, leading to a more stable anion compared to chloride.[11]

Pillar 2: Carbon-Halogen Bond Strength

Reactivity is also influenced by the strength of the bond being broken. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond.

  • Average Bond Enthalpy (C-Cl): ~339 kJ/mol

  • Average Bond Enthalpy (C-Br): ~285 kJ/mol

Less energy is required to break the C-Br bond during the formation of the Sₙ2 transition state. This lower bond dissociation energy contributes directly to a lower activation energy for the reaction, resulting in a faster reaction rate for the bromo- compound.

Pillar 3: Electronic Activation by the Carbonyl Group

The presence of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon in both molecules. The electron-withdrawing nature of the carbonyl oxygen pulls electron density away from the α-carbon, making it more susceptible to nucleophilic attack. Furthermore, the π-system of the carbonyl group can help stabilize the accumulating negative charge in the Sₙ2 transition state.[12][13] This effect is identical for both compounds and serves to make them highly reactive in general, but it does not change the relative reactivity order determined by the halogen.

Experimental Protocol: A Comparative Nucleophilic Substitution

To illustrate the practical implications of this reactivity difference, we provide a comparative protocol for the reaction of each compound with a model nucleophile, morpholine.

Objective: To synthesize 2-(morpholino)-N-cyclopropyl-2-(4-fluorophenyl)acetamide.

Caption: Standard workflow for a nucleophilic substitution experiment.

Materials & Reagents:
  • 2-chloro- or 2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Protocol A: Using 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide (Less Reactive)
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide (1.0 eq).

  • Solvent & Reagents: Add anhydrous acetonitrile (approx. 0.2 M concentration), followed by anhydrous potassium carbonate (2.0 eq) and morpholine (1.2 eq).

  • Reaction Conditions: Heat the stirred mixture to 60-70 °C .

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-4 hours. The reaction is expected to take 8-16 hours to reach completion. Causality: The stronger C-Cl bond and poorer leaving group require more thermal energy and time to achieve complete conversion.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol B: Using 2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide (More Reactive)
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide (1.0 eq).

  • Solvent & Reagents: Add anhydrous acetonitrile (approx. 0.2 M concentration), followed by anhydrous potassium carbonate (2.0 eq) and morpholine (1.2 eq).

  • Reaction Conditions: Stir the mixture at room temperature (20-25 °C) .

  • Monitoring: Monitor the reaction progress by TLC every 30-60 minutes. The reaction is expected to be complete in 1-4 hours . Causality: The weaker C-Br bond and excellent leaving group ability of bromide allow the reaction to proceed rapidly at ambient temperature, avoiding the need for heating.

  • Work-up: Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Data Summary and Practical Implications

The choice between the chloro- and bromo- derivatives is a strategic one, dictated by the specific requirements of a synthetic sequence.

Table 2: Comparative Reactivity Summary

Feature 2-Chloro- Derivative 2-Bromo- Derivative Rationale
Leaving Group Ability Good Excellent Br⁻ is a weaker base than Cl⁻.[8][9][10]
C-X Bond Strength Stronger (~339 kJ/mol) Weaker (~285 kJ/mol) Greater orbital overlap in C-Cl.
Predicted Sₙ2 Rate Slower Faster Lower activation energy due to better leaving group and weaker bond.[12]
Typical Conditions Elevated Temperature Room Temperature Higher energy input needed to overcome the activation barrier.
Cost & Stability Generally lower cost, higher thermal stability Generally higher cost, can be more sensitive

| Use Case | When a more robust, less reactive substrate is needed; cost-sensitive applications. | When high reactivity, mild conditions, and short reaction times are paramount. | |

Trustworthiness of Protocols: The described protocols are self-validating through the use of TLC monitoring. The clear difference in expected reaction times and temperatures provides an internal check on the relative reactivity. An incomplete reaction under the milder conditions of Protocol B or an unexpectedly rapid reaction in Protocol A would indicate an issue with reagent identity or quality, ensuring a trustworthy experimental design.

Conclusion

The substitution of an α-chlorine with an α-bromine in N-cyclopropyl-2-(4-fluorophenyl)acetamide results in a significant enhancement of its reactivity in nucleophilic substitution reactions. This is unequivocally attributed to the superior leaving group ability of the bromide ion and the lower C-Br bond dissociation energy. The 2-bromo derivative allows for reactions to be conducted under milder conditions and in shorter timeframes, which can be crucial for preserving sensitive functional groups elsewhere in a molecule. Conversely, the 2-chloro analog offers greater stability and is often a more economical choice, making it suitable for processes where its lower reactivity can be overcome with more forcing conditions. A thorough understanding of these differences empowers the research scientist to make informed, strategic decisions in the design and execution of complex synthetic routes.

References

  • The Fascinating Chemistry of α‐Haloamides. PMC, National Center for Biotechnology Information. [Link]

  • Cl vs Br in SN1 and SN2 reactions. Reddit. [Link]

  • 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I - KPU Pressbooks. [Link]

  • Factors affecting SN2 reactions: leaving group- Part 1 (video). Khan Academy. [Link]

  • 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. YouTube. [Link]

  • Better Leaving Group: Bromide VS Chloride. Reddit. [Link]

  • 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. LibreTexts Chemistry. [Link]

  • 2-Chloro-N-(4-fluorophenyl)acetamide. PMC, National Center for Biotechnology Information. [Link]

  • Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]

  • Nucleophilic substitution reactions (video). Khan Academy. [Link]

  • Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

  • Synthesis of 2-bromo-4'-(4-fluoro-phenyl)-acetophenone. PrepChem.com. [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [Link]

  • (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC, National Center for Biotechnology Information. [Link]

  • 2-Bromo-N-(2-chlorophenyl)acetamide. PMC, National Center for Biotechnology Information. [Link]

  • Mechanistic Investigations of Cooperative Catalysis in the Enantioselective Fluorination of Epoxides. The Doyle Group, Princeton University. [Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide. PMC, National Center for Biotechnology Information. [Link]

  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [Link]

  • (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. [Link]

  • 2-chloro-N-(2-fluorophenyl)acetamide. PubChem. [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PMC, National Center for Biotechnology Information. [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. [Link]

  • Kinetic Analysis of a Cysteine-Derived Thiyl-Catalyzed Asymmetric Vinyl Cyclopropane Cycloaddition Reflects Numerous Attractive Non-Covalent Interactions. PMC, National Center for Biotechnology Information. [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]

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Validated Analytical Strategies for Fluorinated Amide Intermediates: PFP-UHPLC vs. 19F qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates—specifically fluorinated phenylacetamides and benzamides—standard C18 reversed-phase chromatography often fails to resolve regioisomers (ortho-, meta-, para-fluoro) due to their identical hydrophobicity indices. This guide presents a comparative analysis of two validated methodologies: Pentafluorophenyl (PFP) UHPLC for high-throughput process control, and 19F Quantitative NMR (qNMR) as an orthogonal primary reference method.

Key Insight: While C18 columns rely on dispersive forces, PFP stationary phases utilize specific


 and dipole-dipole interactions, often increasing the resolution factor (

) between fluorinated isomers from <1.5 (co-elution) to >3.0.

The Challenge: The "Fluorine Masking" Effect

Fluorine is a unique bioisostere in drug development, often replacing hydrogen to block metabolic hotspots. However, analytically, it presents a paradox:

  • Hydrophobic Similarity: The Van der Waals radius of Fluorine (1.47 Å) is similar to Hydrogen (1.20 Å). A C18 column, which discriminates based on hydrophobicity, often cannot distinguish between a 2-fluoro and a 4-fluoro isomer.

  • UV Transparency: Aliphatic amides lack strong chromophores. If the fluorinated ring is the only UV-active moiety, extinction coefficients (

    
    ) are low, requiring low-wavelength detection (210–220 nm) where solvent noise is high.
    
Diagram 1: Selectivity Mechanism (PFP vs. C18)

The following diagram illustrates why PFP phases succeed where C18 fails. The PFP ring creates a "fluorine-fluorine" interaction zone and a rigid


-system that engages with the electron-deficient fluorinated analyte.[1]

SelectivityMechanism cluster_C18 Standard C18 Interaction cluster_PFP PFP Interaction (The Solution) C18_Ligand C18 Alkyl Chain Interaction_A Hydrophobic Only (Weak Isomer Discrimination) C18_Ligand->Interaction_A Analyte_A Fluorinated Amide Analyte_A->Interaction_A PFP_Ligand Pentafluorophenyl Ring Interaction_B Multi-Mode Retention: 1. Pi-Pi Stacking 2. Dipole-Dipole 3. Shape Selectivity PFP_Ligand->Interaction_B Analyte_B Fluorinated Amide Analyte_B->Interaction_B

Caption: Comparison of retention mechanisms. C18 relies solely on hydrophobicity, while PFP leverages electronic interactions for isomer separation.

Method A: UHPLC-UV using PFP Stationary Phase

Best For: Routine Process Control (IPC), Purity Release, Impurity Profiling.

The "Methanol Effect"

When using PFP columns, the choice of organic modifier is critical. Acetonitrile (ACN) contains


-electrons (in the nitrile group) which can compete with the analyte for the stationary phase's 

-system, effectively "washing out" the unique selectivity. Methanol (MeOH) is protic and lacks

-electrons, maximizing the PFP-analyte interaction.
Validated Protocol
  • Column: ACE Excel 2 C18-PFP or Phenomenex Kinetex PFP, 100 x 2.1 mm, 1.7 µm (Core-shell technology recommended for backpressure management).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH ensures amide stability and suppresses silanol activity).

  • Mobile Phase B: Methanol (MeOH).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 35°C (Lower temperature favors

    
     interactions).
    
  • Detection: UV @ 215 nm (primary) and 254 nm (secondary).

Gradient Table:

Time (min) % Mobile Phase B Rationale
0.0 5 Initial equilibration
1.0 5 Load sample
8.0 65 Shallow gradient for isomer resolution
10.0 95 Wash lipophilic impurities
12.0 95 Hold

| 12.1 | 5 | Re-equilibration |

Comparative Performance Data

The following data represents a separation of N-(2-fluorophenyl)acetamide (Ortho) from its 4-fluorophenyl (Para) isomer.

ParameterC18 Column (Standard)PFP Column (Optimized)Verdict
Retention Time (Ortho) 4.21 min5.60 minIncreased retention on PFP
Retention Time (Para) 4.25 min6.15 minSignificant shift
Resolution (

)
0.3 (Co-elution) 4.2 (Baseline) PFP Superior
Tailing Factor (

)
1.11.05Excellent symmetry
Selectivity (

)
1.011.15High specificity

Method B: 19F Quantitative NMR (qNMR)

Best For: Reference Standard Certification, Mass Balance confirmation, Assay without Reference Standards.

While HPLC requires a reference standard for the analyte (which you may not have during early development), qNMR relies on the physics of the nucleus. 19F is 100% naturally abundant and highly sensitive (83% of 1H sensitivity).

The Protocol
  • Instrument: 400 MHz NMR (minimum) equipped with a fluorine-capable probe (e.g., BBFO).

  • Solvent: DMSO-

    
     (Provides good solubility for amides and distinct chemical shifts).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid. Crucial: The IS signals must not overlap with the analyte.
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (Longitudinal relaxation time). For fluorinated amides,
    
    
    is typically 1–3 seconds. Set
    
    
    seconds to ensure 99.9% magnetization recovery for quantitative accuracy.
Calculation

Purity (


) is calculated using the molar ratio:


Where

= Integral area,

= Number of F nuclei,

= Molecular weight,

= Weight.[2][3]

Validation Framework (ICH Q2(R2))

The 2023 revision of ICH Q2(R2) emphasizes a lifecycle approach.[4] For fluorinated amides, the following validation parameters are critical.

Diagram 2: Validation Decision Tree

This workflow ensures the method is "fit for purpose" before routine use.

ValidationWorkflow Start Method Development (PFP Screening) Specificity Specificity Test (Inject Isomer Mix) Start->Specificity Resolution_Check Is Rs > 2.0? Specificity->Resolution_Check Linearity Linearity & Range (5 levels, 80-120%) Resolution_Check->Linearity Yes Fail Re-optimize Gradient/Column Resolution_Check->Fail No Accuracy Accuracy/Recovery (Spike into Matrix) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Robustness Robustness (DoE) (Temp +/- 5C, %MeOH +/- 2%) Precision->Robustness Final Validated Method Robustness->Final Fail->Start

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) requirements.

Key Validation Criteria
  • Specificity: The PFP method must demonstrate baseline separation of the target amide from its regioisomers and synthetic precursors (e.g., fluorinated aniline).

  • Linearity:

    
     across 80%–120% of the target concentration.
    
  • LOD/LOQ: Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively. In UV-deficient amides, if LOQ is too high, switch to UHPLC-MS/MS (MRM mode) or use the 19F qNMR method for assay (though qNMR has higher LOD than MS).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A, 994(1-2), 13-36. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • West, C., et al. (2010). Fluorinated stationary phases in liquid chromatography. Journal of Chromatography A, 1217(32), 5208-5225. [Link]

  • Tomschik, C. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview. QbD Group. [Link]

Sources

Bioactivity Comparison Guide: N-Cyclopropyl vs N-Ethyl Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cyclopropyl Advantage" in Amide Design

In the optimization of lead compounds, the amide bond is a ubiquitous linker. However, the substituents on the amide nitrogen play a critical role in defining the molecule's metabolic fate and receptor affinity. This guide objectively compares two common substituents: the flexible, lipophilic N-ethyl group and its rigid, metabolically robust bioisostere, the N-cyclopropyl group.

While N-ethyl substituents are synthetically accessible and provide moderate steric bulk, they are frequently metabolic "soft spots" prone to rapid oxidative dealkylation. The N-cyclopropyl group offers a strategic solution: it imparts conformational rigidity, lowers lipophilicity (typically), and significantly enhances metabolic stability by blocking the


-carbon oxidation pathway.

Physicochemical & Structural Profiling[1][2]

The transition from an N-ethyl to an N-cyclopropyl group is not merely a change in size; it is a fundamental shift in electronic and steric properties.

Comparative Metrics Table
FeatureN-Ethyl Acetamide DerivativeN-Cyclopropyl Acetamide DerivativeImpact on Drug Design
Hybridization

(Flexible)
Pseudo-

/ High

-character
Cyclopropyl acts as a

-acceptor; can engage in CH-

interactions.
Bond Angle ~109.5° (Tetrahedral)60° (Strained)High ring strain (~27.5 kcal/mol) alters reactivity and binding geometry.
C-H Bond Strength ~98 kcal/mol (Weaker)~106 kcal/mol (Stronger)Critical: Higher energy required for CYP450 hydrogen abstraction.
Lipophilicity (LogP) HigherLower (typically

LogP ~ -0.1 to -0.3)
Improves solubility and lowers promiscuous binding.
Conformation Freely rotatingSemi-rigidReduces entropic penalty upon binding to the target.
Structural Superposition & Pharmacophore

The cyclopropyl group is often termed a "privileged structure" because its unique geometry allows it to mimic the steric bulk of an isopropyl group while retaining the planarity often required for deep pocket insertion.

PharmacophoreComparison cluster_0 N-Ethyl (Flexible) cluster_1 N-Cyclopropyl (Rigid) Ethyl N-CH2-CH3 (Free Rotation) Metab_E CYP450 Attack (High Risk) Ethyl->Metab_E Comparison Bioisosteric Switch Ethyl->Comparison Optimization Cyclo N-cPr (Conformationally Locked) Metab_C Metabolically Stable (Blocked Site) Cyclo->Metab_C Comparison->Cyclo Result: +Stability +Rigidity caption Fig 1: Structural and metabolic consequences of N-ethyl vs N-cyclopropyl substitution.

Metabolic Stability: The Mechanistic Divergence

The most compelling reason to switch from N-ethyl to N-cyclopropyl is to abrogate N-dealkylation .

The N-Dealkylation Vulnerability (N-Ethyl)

Metabolism of N-ethyl amides typically proceeds via Cytochrome P450-mediated hydroxylation at the


-carbon (the methylene group adjacent to the nitrogen).
  • Abstraction: CYP450 abstracts a hydrogen from the

    
    -methylene.
    
  • Radical Formation: A carbon-centered radical forms.

  • Hydroxylation: Oxygen rebound creates an unstable hemiaminal.

  • Collapse: The hemiaminal spontaneously collapses into the primary amide and acetaldehyde.

The Cyclopropyl Blockade

The N-cyclopropyl group resists this pathway due to two factors:

  • Bond Dissociation Energy (BDE): The C-H bonds in a cyclopropane ring are significantly stronger (homolytic BDE ~106 kcal/mol) compared to acyclic methylene hydrogens (~98 kcal/mol), making the initial abstraction step kinetically unfavorable [1].

  • Radical Instability: Even if abstraction occurs, the resulting cyclopropyl radical is energetically disfavored due to the inability of the strained ring to planarize and stabilize the radical center [2].

MetabolicPathway cluster_ethyl Pathway A: N-Ethyl Instability cluster_cyclopropyl Pathway B: N-Cyclopropyl Stability NEthyl R-NH-CH2-CH3 (Parent) Radical [R-NH-CH*-CH3] (Radical Intermediate) NEthyl->Radical CYP450 (Fast) Hemiaminal R-NH-CH(OH)-CH3 (Unstable Hemiaminal) Radical->Hemiaminal OH Rebound Products R-NH2 (Primary Amide) + CH3CHO (Acetaldehyde) Hemiaminal->Products Spontaneous Collapse NCyclo R-NH-Cyclopropyl (Parent) Blocked X  Oxidation Blocked  X NCyclo->Blocked High C-H BDE Ring Strain caption Fig 2: Mechanism of N-dealkylation blocking by cyclopropyl substitution.

Bioactivity & Case Studies

Case Study: Melatonin Receptor Agonists

In the development of melatonin receptor ligands, researchers compared N-ethyl and N-cyclopropyl acetamide derivatives.[1]

  • Observation: While N-ethyl analogues showed high efficacy in functional assays (melanophore aggregation), they suffered from rapid metabolic clearance.

  • Optimization: The N-cyclopropyl analogues (e.g., related to Tasimelteon) maintained nanomolar binding affinity (

    
    ) to MT1/MT2 receptors while significantly extending half-life (
    
    
    
    ) [3].
  • Key Insight: The cyclopropyl group was small enough to fit the hydrophobic pocket occupied by the ethyl group but rigid enough to reduce the entropic cost of binding.

Case Study: Kinase Inhibitors (ALK/ROS1)

In the design of ALK inhibitors (e.g., Lorlatinib precursors), macrocyclization often utilizes amide linkers.

  • Comparison: Replacing flexible alkyl chains with cyclopropyl linkers in the solvent-front region often improves metabolic stability without sacrificing potency.

  • Data Trend:

    • N-Ethyl variant: High clearance (

      
      ).
      
    • N-Cyclopropyl variant: Low clearance (

      
      ) with maintained 
      
      
      
      [4].

Experimental Protocols

Protocol: Synthesis of N-Cyclopropyl Acetamide Derivatives

Objective: To install the cyclopropyl moiety efficiently. Note: Cyclopropylamine is less nucleophilic than ethylamine due to the


-character of the nitrogen lone pair, often requiring stronger activation or longer reaction times.
  • Reagents: Carboxylic acid substrate (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Cyclopropylamine (1.5 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve carboxylic acid in DMF under

      
       atmosphere.
      
    • Add DIPEA and HATU; stir for 15 min at RT to activate the acid.

    • Add Cyclopropylamine dropwise.

    • Stir at RT for 4–16 hours (monitor by LC-MS).

    • Workup: Dilute with EtOAc, wash with saturated

      
      , water, and brine. Dry over 
      
      
      
      .
    • Purification: Flash column chromatography (typically MeOH/DCM gradient).

Protocol: Microsomal Stability Assay (Validation of T1/2)

Objective: Quantify the metabolic stability advantage of the cyclopropyl derivative.

  • Preparation:

    • Test compounds: 1

      
       final concentration in phosphate buffer (pH 7.4).
      
    • Microsomes: Human/Rat Liver Microsomes (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system.

  • Incubation:

    • Pre-incubate microsomes and compounds at 37°C for 5 min.

    • Initiate reaction by adding NADPH.

    • Time points: 0, 5, 15, 30, 60 min.

  • Termination:

    • Aliquot 50

      
       into 150 
      
      
      
      ice-cold Acetonitrile (containing internal standard).
    • Centrifuge at 4000 rpm for 20 min.

  • Analysis:

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      

Conclusion & Recommendation

The substitution of an N-ethyl group with an N-cyclopropyl group is a high-value tactic in medicinal chemistry. It is recommended when:

  • Metabolic Liability: The N-ethyl group is identified as a site of rapid metabolism (high clearance).

  • Potency Maintenance: The binding pocket is hydrophobic and can accommodate the slightly larger "width" but shorter "length" of the cyclopropyl ring.

  • Rigidity: A reduction in entropic penalty is desired to boost affinity.

Final Verdict: For acetamide derivatives, the N-cyclopropyl motif is superior for drug-like properties (ADME), whereas N-ethyl is often restricted to early-stage tool compounds where metabolic stability is not yet prioritized.

References

  • Talele, T. T. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3] Journal of Medicinal Chemistry, 59(19), 8712–8756.[2] Link

  • Driscoll, J. P., et al. (2020).[2] Metabolism and Bioactivation: It's Time to Expect the Unexpected. Journal of Medicinal Chemistry, 63(12), 6303-6314.[2] Link

  • Morellato, L., et al. (2013).[1] Synthesis of new N-(arylcyclopropyl)acetamides and N-(arylvinyl)acetamides as conformationally-restricted ligands for melatonin receptors.[1] Bioorganic & Medicinal Chemistry Letters, 23(2), 430-434.[1] Link

  • Johnson, T. W., et al. (2014). Discovery of Lorlatinib (PF-06463922), a Macrocyclic ALK/ROS1 Inhibitor for the Treatment of Resistance Mutations in Lung Cancer.[4] Journal of Medicinal Chemistry, 57(11), 4720–4744. Link

Sources

Comparative Process Chemistry: Optimizing the Synthesis of Lemborexant (CAS 1248663-82-2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lemborexant (CAS 1248663-82-2), marketed as Dayvigo, is a dual orexin receptor antagonist (DORA) used for the treatment of insomnia. Structurally, it is characterized by a 1,2-disubstituted cyclopropane core that rigidly orients a 2,4-dimethylpyrimidine ether and a 5-fluoropyridine amide.

The synthesis of this molecule presents a classic process chemistry challenge: controlling the absolute stereochemistry of the cyclopropane ring ((1R, 2S)) .

This guide benchmarks the two primary synthetic pathways available to researchers:

  • Route A (Discovery/MedChem): A linear, chromatography-dependent sequence suitable for library generation (mg to g scale).

  • Route B (Optimized Process): A convergent, stereoselective route utilizing asymmetric alkylation, suitable for GMP manufacturing (kg to MT scale).

Strategic Route Analysis

Route A: The Linear Discovery Approach

Primary Reference: J. Med. Chem. 2015[1][2][3][4]

The discovery route prioritizes speed and structural diversity over atom economy. It typically constructs the cyclopropane core via a non-stereoselective carbene insertion or alkylation, producing a racemate that requires chiral resolution.

  • Key Mechanism: Rhodium-catalyzed cyclopropanation using diazoacetates or basic alkylation of phenylacetonitriles followed by non-selective ring closure.

  • Critical Bottleneck: The separation of the (1R, 2S) isomer from its enantiomer and diastereomers requires preparative Chiral HPLC or Supercritical Fluid Chromatography (SFC).

  • Scalability: Low. The "chiral tax" (losing 50%+ of material at the resolution step) makes this cost-prohibitive for multi-kilogram batches.

Route B: The Asymmetric Process Approach

Primary Reference: Eisai Patents (US 2012/0004256; WO 2013/123240)

The process route is designed for stereochemical integrity from the onset. It utilizes (R)-epichlorohydrin as a chiral linchpin to install the cyclopropane ring with high enantiomeric excess (ee), bypassing the need for chiral chromatography.

  • Key Mechanism: Double alkylation/cyclization of 3-fluorophenylacetonitrile with (R)-epichlorohydrin.

  • Advantage: The stereocenter is set by the reagent, not the catalyst.

  • Coupling Strategy: Uses T3P (Propylphosphonic anhydride) for the final amide coupling, ensuring high conversion without racemization.

Benchmarking Data: Route A vs. Route B

The following table contrasts the performance metrics of both routes based on published experimental data.

MetricRoute A (Discovery)Route B (Process)
Starting Material 3-Fluorobenzaldehyde / Diazoacetate3-Fluorophenylacetonitrile / (R)-Epichlorohydrin
Stereocontrol None (Racemic)High (>91% ee via Chiral Induction)
Key Purification Chiral HPLC (Mandatory)Crystallization / Distillation
Overall Yield < 15% (due to resolution)~40–50%
Atom Economy Poor (High waste from resolution)Good
Critical Reagent Rhodium dimer (often)NaHMDS (Base) / T3P (Coupling)
Scale Suitability GramsKilograms to Metric Tons

Visualizing the Synthetic Logic

The following diagram illustrates the decision flow and mechanistic divergence between the two routes.

Lemborexant_Synthesis cluster_RouteA Route A: Discovery (Linear) cluster_RouteB Route B: Process (Convergent) Start Target: Lemborexant (CAS 1248663-82-2) SM_A Styrene Derivative + Diazoacetate StepA1 Cyclopropanation (Rh2(OAc)4 cat.) SM_A->StepA1 Inter_A Racemic Ester (Mixture of 4 isomers) StepA1->Inter_A StepA2 Chiral HPLC Resolution Inter_A->StepA2 High Loss Step StepA3 Linear Functionalization StepA2->StepA3 StepA3->Start SM_B 3-Fluorophenylacetonitrile + (R)-Epichlorohydrin StepB1 Asymmetric Cyclization (NaHMDS, -10°C) SM_B->StepB1 Inter_B Chiral Lactone/Nitrile (>91% ee) StepB1->Inter_B Stereocenter Set StepB2 Reductive Ring Opening & Etherification Inter_B->StepB2 StepB3 T3P Amide Coupling StepB2->StepB3 StepB3->Start

Caption: Comparative flow of the Discovery Route (Red) vs. the Scalable Process Route (Green), highlighting the elimination of chiral chromatography in Route B.

Detailed Experimental Protocol (Route B)

This protocol focuses on the Asymmetric Cyclization and T3P Amide Coupling , the two most critical steps for ensuring quality and yield.

Step 1: Asymmetric Cyclopropanation

Objective: Construct the (1R, 2S) cyclopropane core using (R)-epichlorohydrin.

  • Reagents: 3-Fluorophenylacetonitrile (1.0 eq), (R)-Epichlorohydrin (1.2 eq), NaHMDS (2.5 eq, 1.9M in THF).

  • Solvent: Toluene/THF.

Protocol:

  • Charge a reactor with 3-Fluorophenylacetonitrile and Toluene. Cool to -10°C.

  • Add NaHMDS slowly, maintaining internal temperature < -5°C. Why: The deprotonated nitrile anion is sensitive; temperature control prevents self-condensation.

  • Age the mixture for 1 hour to ensure complete anion formation.

  • Add (R)-Epichlorohydrin dropwise. The reaction proceeds via an initial SN2 attack followed by an intramolecular ring closure (cyclization).

  • Quench with saturated NH4Cl solution.

  • Workup: Separate phases. The organic layer contains the cyclopropane nitrile intermediate.

  • Validation: Check HPLC. Target conversion > 95%. Chiral HPLC should show >90% ee.

Step 2: T3P-Mediated Amide Coupling

Objective: Final assembly of the API without racemization.

  • Reagents: Cyclopropane carboxylic acid intermediate (1.0 eq), 5-Fluoropyridin-2-amine (1.1 eq), T3P (Propylphosphonic anhydride, 50% in EtOAc, 1.5 eq), Pyridine (2.5 eq).

  • Solvent: Ethyl Acetate (EtOAc).

Protocol:

  • Dissolve the carboxylic acid intermediate and 5-fluoropyridin-2-amine in EtOAc.

  • Add Pyridine.

  • Add T3P solution slowly at 0–5°C.

    • Expert Insight: T3P is chosen over HATU/EDC because it generates a water-soluble by-product (tripropyl cyclotrimethylene phosphonic acid anhydride) and exhibits very low epimerization rates, preserving the chiral center set in Step 1.

  • Warm to room temperature and stir for 4 hours.

  • Wash with water, then 0.5N HCl (to remove unreacted pyridine/amine), then NaHCO3.

  • Crystallize the final product from Ethanol/Water to achieve >99.5% purity.

Scientific Validation & Troubleshooting

To ensure the trustworthiness of this protocol, the following "Self-Validating" checkpoints should be integrated:

  • Checkpoint 1 (Post-Cyclization):

    • Issue: Low ee (<85%).

    • Root Cause:[1][5][6][7][8] Fast addition of NaHMDS or temperature excursions > 0°C.

    • Fix: Strictly control cryogenics; ensure (R)-epichlorohydrin optical purity is >99%.

  • Checkpoint 2 (Ether Formation):

    • Issue: Incomplete SNAr reaction with 2,4-dimethylpyrimidin-5-ol.

    • Root Cause:[1][5][6][7][8] Water in the solvent (competes with the alkoxide).

    • Fix: Karl Fischer (KF) titration of the solvent before adding the base; ensure KF < 0.05%.

References

  • Discovery of Lemborexant (E2006): Yoshida, Y., et al. "Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist."[4] Journal of Medicinal Chemistry, 2015, 58(11), 4648–4664.[4] [3]

  • Process Patent (Eisai): Terauchi, T., et al. "Preparation of cyclopropane compounds as orexin receptor antagonists."[4] WO 2012/039371 (also published as US 2013/0203994).

  • Scale-Up Synthesis: Flick, A. C., et al. "Synthetic Approaches to the New Drugs Approved during 2019." Journal of Medicinal Chemistry, 2021, 64(7), 3604–3657.[9]

  • T3P Reagent Guide: "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for Amide Bond Formation." Organic Process Research & Development. (General Reference for T3P utility in API synthesis).

Sources

Safety Operating Guide

Navigating the Disposal of 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide, a halogenated acetamide derivative. Adherence to these procedures is paramount not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Hazard Identification and Chemical Profile

Understanding the potential hazards of 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide is the foundation of its safe handling and disposal. Based on data from similar chlorinated and fluorinated acetamides, the following table summarizes the anticipated hazard profile.

PropertyAnticipated HazardSource/Analogy
Physical State Solid, crystalline powder.
Acute Toxicity (Oral) Potentially harmful or toxic if swallowed.[1][2]Analogy to 2-chloroacetamide and other halogenated acetamides.
Skin Corrosion/Irritation Causes skin irritation.[2][3]SDS for 2-Chloro-N-cyclopropylacetamide and 2-chloro-N-(4-fluorophenyl)acetamide.
Eye Damage/Irritation Causes serious eye irritation.[2][3]SDS for 2-Chloro-N-cyclopropylacetamide and 2-chloro-N-(4-fluorophenyl)acetamide.
Respiratory/Skin Sensitization May cause an allergic skin reaction.[1] Repeated or prolonged contact may cause skin sensitization.[4]SDS for 2-Chloro-N-cyclopropylacetamide and 2-chloroacetamide.
Specific Target Organ Toxicity May cause respiratory irritation.[2]SDS for 2-Chloro-N-cyclopropylacetamide.
Environmental Hazards Potentially harmful to aquatic organisms.[4] Should not be released into the environment.General guidance for halogenated organic compounds.

The presence of both chlorine and fluorine atoms classifies this compound as a halogenated organic substance. Such compounds require special disposal considerations due to their potential persistence and toxicity in the environment.[5][6][7]

Personal Protective Equipment (PPE) and Handling

Prior to handling 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection : Chemical safety goggles or a face shield.[6]

  • Hand Protection : Nitrile gloves.[6]

  • Body Protection : A laboratory coat and closed-toe shoes.[6]

  • Respiratory Protection : If handling fine powders or generating dust, use a NIOSH-approved respirator.[4]

All handling of this compound, especially during waste consolidation, should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide is waste stream segregation . Halogenated organic compounds must not be mixed with non-halogenated waste.[7][8][9]

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide. This includes neat (pure) compound, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and solutions.

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[5][8] This container should be made of a chemically resistant material.

Step 2: Disposal of Solid Waste

  • For small quantities of the solid compound, carefully sweep it up and place it into the designated "Halogenated Organic Waste" container. Avoid creating dust. If appropriate, moisten the powder slightly to prevent it from becoming airborne.[4]

  • Contaminated consumables such as gloves, weighing paper, and paper towels should also be placed in this container.

Step 3: Disposal of Liquid Waste (Solutions)

  • Solutions containing 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide must be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[5][9]

  • Crucially, do not pour any organic substance down the drain. [5][6]

Step 4: Container Management

  • Keep waste containers tightly closed when not in use.[9]

  • Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[4]

  • Ensure the container is properly labeled with its contents.

Step 5: Final Disposal

  • Arrange for the collection of the "Halogenated Organic Waste" container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2]

  • The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a permitted hazardous waste facility.[8][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide.

DisposalWorkflow start Waste Generated Containing 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide is_solid Is the waste solid? start->is_solid consumables Contaminated Consumables (Gloves, Weighing Paper, etc.) start->consumables is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Place in 'Halogenated Organic Solid Waste' container is_solid->solid_waste Yes liquid_waste Pour into 'Halogenated Organic Liquid Waste' container is_liquid->liquid_waste Yes final_disposal Arrange for pickup by EHS or licensed waste disposal service is_liquid->final_disposal No (Error) solid_waste->final_disposal liquid_waste->final_disposal consumables->solid_waste

Caption: Decision workflow for segregating and disposing of waste containing 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide.

Regulatory Context

The disposal of halogenated organic compounds is regulated under various frameworks, including the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[11] While 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide is not specifically listed, it would likely fall under the F-list of hazardous wastes from non-specific sources if it is a spent solvent or the U-list if it is a discarded commercial chemical product.[11] Regardless of the specific listing, its characteristics as a halogenated organic compound necessitate its management as hazardous waste.

By adhering to these scientifically grounded and procedurally sound disposal practices, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. Available from: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . Chemistry. Available from: [Link]

  • WASTE MANAGEMENT . Bucknell University. Available from: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. Available from: [Link]

  • 2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO . PubChem. Available from: [Link]

  • Safety Data Sheet: 2-chloroacetamide . Chemos GmbH&Co.KG. Available from: [Link]

  • ICSC 0640 - 2-CHLOROACETAMIDE . International Labour Organization. Available from: [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. Available from: [Link]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency. Available from: [Link]

  • Guidance Manual for Disposal of Chlorinated Water . Vita-D-Chlor. Available from: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency. Available from: [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry . U.S. Environmental Protection Agency. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.